4-Chlorophenyl-1,2-epoxybutane-d5
Description
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Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,1-dideuterioethyl]-2,3,3-trideuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2/i6D2,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQOGVGIYGXEDR-XFPSPQMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])CC2=CC=C(C=C2)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661867 | |
| Record name | 2-[2-(4-Chlorophenyl)(1,1-~2~H_2_)ethyl](~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189717-28-9 | |
| Record name | 2-[2-(4-Chlorophenyl)(1,1-~2~H_2_)ethyl](~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chlorophenyl-1,2-epoxybutane-d5 chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl-1,2-epoxybutane-d5 is a deuterated isotopologue of a known impurity of Butoconazole, an imidazole (B134444) antifungal agent. Its primary application in research and drug development is as an internal standard for the quantification of the corresponding non-deuterated impurity in various matrices, utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate and precise quantification in complex samples.
This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, a general analytical protocol, and the toxicological context of this compound. It is important to note that specific experimental data for this deuterated compound is limited in publicly available literature; therefore, some information presented is based on general principles of organic chemistry and data from structurally related compounds.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes the available information for the deuterated compound and its non-deuterated analogue, "Butoconazole Impurity 6". Properties for the non-deuterated analogue are provided for estimation purposes.
| Property | This compound | 4-Chlorophenyl-1,2-epoxybutane (Butoconazole Impurity 6) |
| Molecular Formula | C₁₀H₆D₅ClO[1][2][3] | C₁₀H₁₁ClO |
| Molecular Weight | 187.68 g/mol [1][2][3] | 182.65 g/mol |
| CAS Number | 1189717-28-9[2][3] | 59363-17-6 |
| Appearance | Colorless Oil | No data available |
| Storage Conditions | 2-8°C, Refrigerator | No data available |
| Boiling Point | No data available | Estimated based on related compounds |
| Melting Point | No data available | Estimated based on related compounds |
| Density | No data available | Estimated based on related compounds |
| Solubility | No data available | Likely soluble in organic solvents |
Experimental Protocols
Due to the lack of specific published experimental data for this compound, the following sections detail proposed methodologies based on established chemical principles for the synthesis and analysis of similar compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from a deuterated precursor. A plausible route involves the epoxidation of a deuterated alkene.
Methodology:
-
Synthesis of Deuterated Styrene Precursor: The synthesis would commence with a suitable deuterated benzene (B151609) derivative, which would undergo a series of reactions to introduce the deuterated ethyl group, yielding a deuterated 4-chlorostyrene (B41422).
-
Epoxidation: The deuterated 4-chlorostyrene would then be subjected to epoxidation. A common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at controlled temperatures.
-
Purification: The final product, this compound, would be purified using column chromatography to remove any unreacted starting materials and byproducts.
Caption: Proposed synthetic workflow for this compound.
Analytical Protocol for Quantification using GC-MS
As an internal standard, this compound is used to improve the accuracy and precision of quantitative analysis.[4][5][6]
Methodology:
-
Sample Preparation: A known amount of the sample to be analyzed is spiked with a precise amount of this compound solution of known concentration.
-
Extraction: The analyte and the internal standard are extracted from the sample matrix using a suitable organic solvent.
-
GC-MS Analysis: The extracted sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography: The GC column separates the analyte from other components in the mixture. The deuterated internal standard will have a very similar retention time to the non-deuterated analyte.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the analyte and the internal standard. The difference in mass due to the deuterium atoms allows for their independent detection.
-
-
Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Caption: General workflow for quantification using a deuterated internal standard.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound or its non-deuterated counterpart. However, understanding its origin as an impurity of Butoconazole and the general toxicological profile of epoxides provides some context.
Relationship to Butoconazole
This compound is the deuterated form of an impurity found in the synthesis of Butoconazole. Butoconazole is an antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[7][8][9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9] Inhibition of this pathway disrupts the fungal cell membrane integrity, leading to cell death.[7][8][9]
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Butoconazole Nitrate? [synapse.patsnap.com]
- 9. Butoconazole | C19H17Cl3N2S | CID 47472 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Chlorophenyl-1,2-epoxybutane-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl-1,2-epoxybutane-d5 is a deuterated stable isotope-labeled compound of significant interest in the field of analytical chemistry, particularly within pharmaceutical development and quality control. Its structural similarity to impurities found in active pharmaceutical ingredients (APIs) makes it an invaluable tool for precise and accurate quantification. This technical guide provides a comprehensive overview of this compound, its applications, and generalized experimental protocols for its use.
Key Application: this compound is primarily utilized as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). It is the deuterium-labeled form of Butoconazole Impurity 6, an impurity associated with the antifungal agent Butoconazole.[1] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift from its non-labeled counterpart, enabling accurate quantification while maintaining nearly identical chemical and physical properties.
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for method development, particularly in mass spectrometry and chromatography.
| Property | Value | Source |
| Chemical Name | This compound | Pharmaffiliates |
| Synonyms | 2-[2-(4-Chlorophenyl)ethyl]oxirane-d5 | Pharmaffiliates |
| CAS Number | 1189717-28-9 | Pharmaffiliates |
| Molecular Formula | C₁₀H₆D₅ClO | --INVALID-LINK-- |
| Molecular Weight | 187.68 g/mol | --INVALID-LINK-- |
| Appearance | Colorless Oil | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Role as an Internal Standard in Quantitative Analysis
In quantitative analytical chemistry, particularly for regulatory submissions and clinical studies, accuracy and precision are paramount. Deuterated internal standards are the gold standard for mass spectrometry-based quantification for several reasons:
-
Co-elution: A deuterated standard has nearly identical chromatographic behavior to the non-labeled analyte. This means it elutes at the same retention time, experiencing the same matrix effects during ionization.
-
Correction for Matrix Effects: Variations in the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. Because the internal standard is affected in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects.
-
Improved Precision and Accuracy: By accounting for variability in sample preparation, injection volume, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the measurement.
The workflow for using a deuterated internal standard like this compound in a typical quantitative LC-MS/MS analysis is depicted below.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocols
Sample Preparation (for API or Biological Matrix)
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724).
-
Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 100 ng/mL) with the same solvent. The optimal concentration will depend on the expected concentration of the analyte and the sensitivity of the mass spectrometer.
-
Sample Spiking: To a known volume or weight of the sample (e.g., 100 µL of plasma or a solution of the dissolved API), add a small, precise volume of the working internal standard solution (e.g., 10 µL).
-
Extraction:
-
For Biological Samples (e.g., Plasma): Perform protein precipitation by adding 3-4 volumes of cold acetonitrile or methanol. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
For API Samples: The sample may already be in a suitable solvent. If not, dissolve the API in a solvent compatible with the chromatographic method.
-
-
Final Preparation: Transfer the supernatant (from biological samples) or the dissolved API solution to an autosampler vial for LC-MS/MS analysis. A dilution or evaporation and reconstitution step may be necessary to achieve the desired concentration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following table outlines typical starting parameters for an LC-MS/MS method. These would require optimization for the specific application.
| Parameter | Typical Value |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at low %B, ramp to high %B to elute the analyte, then re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Drying Gas Temp. | 300 - 350 °C |
| Nebulizer Pressure | 35 - 50 psi |
Mass Spectrometry Parameters (Hypothetical)
Since experimental data for the fragmentation of this compound is not available, hypothetical MRM transitions are provided below for illustrative purposes. The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be determined by infusing the compound into the mass spectrometer and performing product ion scans.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Butoconazole Impurity 6 (Analyte) | 183.0 (for ³⁵Cl) | To be determined | To be determined |
| This compound (IS) | 188.0 (for ³⁵Cl) | To be determined | To be determined |
Note: The m/z values are calculated based on the monoisotopic mass. The actual values would need to be confirmed experimentally.
Synthesis and Signaling Pathways
Synthesis: Detailed synthesis routes for this compound are not described in publicly available literature. Generally, the synthesis of deuterated compounds involves using deuterated starting materials or reagents in a multi-step chemical synthesis process.
Signaling Pathways: As a synthetic, deuterated compound used as an analytical tool, this compound is not involved in biological signaling pathways. Its purpose is for in vitro quantification and it is not intended for in vivo studies of metabolic or signaling processes.
Conclusion
This compound is a critical analytical reagent for the accurate and precise quantification of its non-labeled analogue, a known impurity of Butoconazole. Its use as a deuterated internal standard in mass spectrometry-based methods aligns with industry best practices for ensuring data integrity in pharmaceutical analysis. While specific application data is limited in the public domain, the generalized protocols and principles outlined in this guide provide a strong foundation for researchers and drug development professionals to develop and validate robust analytical methods using this standard. The logical relationship for its application in a quantitative method is illustrated below.
Caption: Rationale for using a deuterated internal standard in quantitative analysis.
References
The Critical Role of Deuterated Butoconazole Impurity 6 in Pharmaceutical Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Butoconazole (B1668104) and the Imperative for Impurity Profiling
Butoconazole is an imidazole (B134444) derivative with potent fungicidal activity, primarily used in the treatment of vaginal yeast infections caused by Candida species.[1][2] Like any active pharmaceutical ingredient (API), the manufacturing process of butoconazole can result in the formation of impurities that must be identified, quantified, and controlled within acceptable limits as mandated by regulatory agencies.
Butoconazole Impurity 6, identified as 2-(4-chlorophenethyl)oxirane, is a known process-related impurity.[3][4] Accurate monitoring of this impurity is crucial to maintain the quality and safety of the final drug product.
Table 1: Physicochemical Properties of Butoconazole and its Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Butoconazole | 67085-13-6 | C₁₉H₁₇Cl₃N₂S | 411.77 |
| Butoconazole Impurity 1 | 59363-13-2 | C₁₀H₁₂Cl₂O | 219.11 |
| Butoconazole Impurity 2 | 67085-11-4 | C₁₃H₁₅ClN₂O | 250.73 |
| Butoconazole Impurity 3 | 67085-12-5 | C₁₃H₁₄Cl₂N₂ | 269.17 |
| Butoconazole Impurity 4 (HCl) | 1850278-18-0 | C₁₉H₁₇Cl₃N₂S·HCl | 448.24 |
| Butoconazole Impurity 5 (HCl) | Not Available | C₂₅H₂₀Cl₄N₂S₂·HCl | 590.85 |
| Butoconazole Impurity 6 | 59363-17-6 | C₁₀H₁₁ClO | 182.65 |
| Butoconazole Impurity 7 | Not Available | C₁₆H₁₅Cl₃OS | 361.71 |
| Butoconazole Impurity 8 | Not Available | C₁₇H₁₅Cl₃S | 357.72 |
| Butoconazole Impurity 9 | Not Available | C₁₀H₁₀Cl₂ | 201.10 |
| Butoconazole Impurity 10 | Not Available | C₁₆H₁₅Cl₃OS | 361.71 |
Data sourced from various chemical suppliers.[1][3][4][5][6]
The Power of Deuterated Standards in Bioanalysis
Stable isotope-labeled internal standards, particularly deuterated compounds, are the gold standard in quantitative analysis using mass spectrometry.[7][8] The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule that is chemically identical to the analyte of interest but has a different mass.[9][10] This subtle yet significant modification offers several advantages in analytical methodologies:
-
Enhanced Accuracy and Precision: Deuterated standards co-elute with the analyte and experience similar ionization and matrix effects in the mass spectrometer, allowing for reliable correction of signal variations.[7]
-
Improved Method Robustness: The use of a deuterated internal standard compensates for losses during sample preparation and extraction, leading to more consistent and reproducible results.[11]
-
Mitigation of Matrix Effects: In complex biological matrices, co-eluting endogenous compounds can suppress or enhance the analyte signal. A deuterated standard experiences these effects to the same degree, enabling accurate quantification.[7]
Proposed Synthesis of Deuterated Butoconazole Impurity 6
Given the absence of a commercially available deuterated standard for Butoconazole Impurity 6, a potential synthetic route is proposed. The synthesis of butoconazole itself involves the reaction of 4-chlorobenzylmagnesium bromide with epichlorohydrin (B41342) to form 4-(4-chlorophenyl)-1-chlorobutan-2-ol.[12] A similar strategy can be adapted to introduce deuterium atoms into the Impurity 6 molecule. A plausible approach would involve the use of a deuterated starting material, such as deuterated epichlorohydrin or a deuterated Grignard reagent.
Experimental Protocols
Characterization of Deuterated Butoconazole Impurity 6
The successful synthesis of the deuterated standard requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the position and extent of deuterium incorporation.
-
Methodology:
-
Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra. The disappearance or reduction in the intensity of specific proton signals in the ¹H NMR spectrum will indicate the sites of deuteration.
-
²H NMR can also be performed to directly observe the deuterium signals.
-
4.1.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm isotopic enrichment.
-
Methodology:
-
Prepare a dilute solution of the deuterated standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum and compare the observed molecular ion peak with the theoretical mass of the deuterated compound. The mass shift compared to the non-deuterated standard will confirm the number of incorporated deuterium atoms.
-
4.1.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the deuterated standard.
-
Methodology:
-
Develop an HPLC method capable of separating Butoconazole Impurity 6 from other related impurities and starting materials.
-
Inject a solution of the deuterated standard and determine the peak area percentage of the main component.
-
Quantitative Analysis of Butoconazole Impurity 6 using LC-MS/MS
-
Objective: To develop and validate a method for the accurate quantification of Butoconazole Impurity 6 in a sample matrix using the deuterated internal standard.
4.2.1. Sample Preparation
-
Accurately weigh the sample containing Butoconazole Impurity 6.
-
Add a known amount of the deuterated Butoconazole Impurity 6 internal standard solution.
-
Extract the analyte and internal standard using a suitable solvent and sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
4.2.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Flow Rate: Optimized for the best separation and peak shape.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Butoconazole Impurity 6: A specific precursor-to-product ion transition.
-
Deuterated Butoconazole Impurity 6: A corresponding precursor-to-product ion transition reflecting the mass increase due to deuteration.
-
-
Data Presentation and Interpretation
The use of a deuterated internal standard allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Table 2: Hypothetical Calibration Data for Butoconazole Impurity 6
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.010 |
| 5 | 7,650 | 151,200 | 0.051 |
| 10 | 15,300 | 150,500 | 0.102 |
| 50 | 75,800 | 149,800 | 0.506 |
| 100 | 151,000 | 150,200 | 1.005 |
| 500 | 755,000 | 150,800 | 5.007 |
The concentration of Butoconazole Impurity 6 in an unknown sample can then be determined by calculating its area ratio and interpolating from the linear regression of the calibration curve.
Conclusion
The development and utilization of a deuterated internal standard for Butoconazole Impurity 6 represent a critical advancement in the analytical methodology for ensuring the quality and safety of Butoconazole drug products. While the synthesis of such a standard requires specialized expertise, the profound benefits in terms of analytical accuracy, precision, and robustness are indispensable for modern pharmaceutical analysis. This guide provides a comprehensive framework for researchers and drug development professionals to understand, develop, and implement such a vital analytical tool.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. veeprho.com [veeprho.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 12. Butoconazole | 64872-76-0 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Chlorophenyl-1,2-epoxybutane-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of 4-Chlorophenyl-1,2-epoxybutane-d5, a deuterated analog of a Butoconazole impurity. The proposed synthesis involves a four-step sequence starting from commercially available deuterated propanol. The route is designed to be robust and adaptable in a standard organic synthesis laboratory setting.
I. Proposed Synthetic Route
The synthesis of this compound can be achieved through the following four steps:
-
Bromination of Propan-1,1,2,2,3,3,3-d7-ol: Conversion of the deuterated alcohol to the corresponding deuterated propyl bromide.
-
Grignard Reaction: Formation of a deuterated Grignard reagent followed by its reaction with 4-chlorobenzaldehyde (B46862) to yield 1-(4-chlorophenyl)butan-1-ol-d5.
-
Dehydration: Elimination of water from the alcohol to form the deuterated alkene, 1-(4-chlorophenyl)but-1-ene-d5.
-
Epoxidation: Oxidation of the alkene to the final target molecule, this compound.
A schematic representation of this synthetic pathway is provided below.
Caption: Proposed synthesis route for this compound.
II. Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of Propyl-d7-bromide
This procedure is adapted from the general synthesis of alkyl bromides from alcohols.
-
Materials:
-
Propan-1,1,2,2,3,3,3-d7-ol
-
Phosphorus tribromide (PBr₃) or Hydrobromic acid (48%) and Sulfuric acid (conc.)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure (using PBr₃):
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place propan-1,1,2,2,3,3,3-d7-ol (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain crude propyl-d7-bromide.
-
Purify the product by fractional distillation.
-
Step 2: Synthesis of 1-(4-chlorophenyl)butan-1-ol-d7
This step involves the formation of a Grignard reagent and its subsequent reaction with an aldehyde.
-
Materials:
-
Propyl-d7-bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
4-Chlorobenzaldehyde
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of propyl-d7-bromide (1.1 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction should start spontaneously. If not, gentle heating may be required.
-
Once the reaction is initiated, add the remaining propyl-d7-bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 3: Synthesis of 1-(4-chlorophenyl)but-1-ene-d7
This is an acid-catalyzed dehydration of the secondary alcohol.
-
Materials:
-
1-(4-chlorophenyl)butan-1-ol-d7
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-(4-chlorophenyl)butan-1-ol-d7 (1.0 eq) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, a mixture of (E) and (Z) isomers, can be used in the next step without further purification or can be purified by column chromatography.
-
Step 4: Synthesis of this compound
The final step is the epoxidation of the deuterated alkene.
-
Materials:
-
1-(4-chlorophenyl)but-1-ene-d7
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1-(4-chlorophenyl)but-1-ene-d7 (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound.
-
III. Data Presentation
| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) | Estimated Yield (%) |
| 1 | Propan-1,1,2,2,3,3,3-d7-ol | Propyl-d7-bromide | 130.04 | 80-90 |
| 2 | Propyl-d7-bromide, 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)butan-1-ol-d7 | 191.71 | 70-85 |
| 3 | 1-(4-chlorophenyl)butan-1-ol-d7 | 1-(4-chlorophenyl)but-1-ene-d7 | 173.70 | 85-95 |
| 4 | 1-(4-chlorophenyl)but-1-ene-d7 | This compound | 187.68 | 75-90 |
IV. Logical Workflow Diagram
The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.
Caption: Logical workflow for the synthesis of this compound.
An In-depth Technical Guide to the Structure Elucidation of 4-Chlorophenyl-1,2-epoxybutane-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-Chlorophenyl-1,2-epoxybutane-d5, a deuterated internal standard used in the quantitative analysis of a Butoconazole impurity. This document outlines a plausible synthetic route, detailed experimental protocols for structural characterization, and an analysis of the spectral data.
Introduction
This compound (d5-CPEB) is the deuterium-labeled analogue of 4-Chlorophenyl-1,2-epoxybutane, an impurity found in the manufacturing of Butoconazole, an imidazole (B134444) antifungal agent.[1] As a stable isotope-labeled internal standard, d5-CPEB is crucial for accurate quantification in pharmacokinetic and metabolic studies of Butoconazole and its impurities. The precise structural confirmation of this standard is paramount to ensure the reliability of such analytical methods.
This guide details the multifaceted approach to confirming the molecular structure of d5-CPEB, including its synthesis and rigorous characterization by modern analytical techniques.
Proposed Synthesis
The synthesis of this compound is proposed to proceed via a two-step route starting from a deuterated precursor. A plausible approach involves the formation of a deuterated chlorohydrin followed by an intramolecular Williamson ether synthesis.
dot
Caption: Proposed synthetic workflow for this compound.
Structure Elucidation
The structural integrity and isotopic labeling of the synthesized this compound are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise location of deuterium (B1214612) atoms by observing the absence of signals in the ¹H NMR spectrum and the presence of signals in the ²H NMR spectrum.
The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound. The absence of proton signals for the deuterated positions is the key indicator of successful labeling.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-1 | Absent (Deuterated) | ~45-55 | Epoxide Carbon |
| H-2 | Absent (Deuterated) | ~50-60 | Epoxide Carbon |
| H-3 | Absent (Deuterated) | ~30-40 | Methylene Carbon |
| H-4 | Absent (Deuterated) | ~35-45 | Methylene Carbon |
| Aromatic H | ~7.2-7.4 | ~128-134 | Aromatic Carbons |
Note: The chemical shifts for protons on the epoxide ring are typically observed in the 2.5-3.5 ppm range, while the carbons of the epoxide ring appear in the 40-60 ppm range in the ¹³C NMR spectrum.[2][3]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and isotopic enrichment of the compound, as well as structural information through fragmentation patterns.
The high-resolution mass spectrum is expected to show the molecular ion peak corresponding to the deuterated compound. The fragmentation pattern can help confirm the structure.
| Ion | m/z (Expected) | Identity |
| [M]⁺ | 187.0812 | Molecular Ion (C₁₀H₆D₅ClO) |
| [M-CH₂D]⁺ | 171.0621 | Loss of a deuterated methyl group |
| [M-C₂H₂D₂]⁺ | 159.0543 | Cleavage of the epoxide ring |
| [C₇H₄Cl]⁺ | 123.0001 | Chlorotropylium ion |
Note: The fragmentation of epoxides in mass spectrometry often involves cleavage of the epoxide ring and alpha-cleavage.[4][5][6]
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a gas chromatograph (GC) or liquid chromatograph (LC).
-
GC-MS Conditions (for a volatile compound):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Acquisition: Acquire mass spectra over a mass range of m/z 50-500.
Analytical Workflow
The overall workflow for the structure elucidation of this compound is a systematic process ensuring the identity and purity of the synthesized standard.
dot
Caption: Analytical workflow for the structure elucidation of d5-CPEB.
Biological Context: Butoconazole's Mechanism of Action
As this compound is an internal standard for an impurity of Butoconazole, understanding the biological target of the parent drug provides a relevant context for its use in pharmaceutical analysis. Butoconazole is an antifungal agent that inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
dot
Caption: Mechanism of action of Butoconazole.
Conclusion
The structural elucidation of this compound is a critical step in its validation as an internal standard for the analysis of Butoconazole impurities. Through a combination of rational synthesis and comprehensive spectroscopic analysis, the molecular structure, including the precise location of deuterium labeling, can be confidently confirmed. The detailed protocols and expected data presented in this guide provide a robust framework for the characterization of this and similar deuterated compounds, ensuring the accuracy and reliability of quantitative analytical methods in drug development.
References
- 1. marinelipids.ca [marinelipids.ca]
- 2. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. What is the mechanism of Butoconazole Nitrate? [synapse.patsnap.com]
physical and chemical characteristics of 4-Chlorophenyl-1,2-epoxybutane-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Chlorophenyl-1,2-epoxybutane-d5, with a focus on its application as a deuterated internal standard in quantitative analysis.
Core Compound Data
Quantitative information for this compound is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1189717-28-9 | [1] |
| Molecular Formula | C₁₀H₆D₅ClO | [2] |
| Molecular Weight | 187.68 g/mol | [2] |
| Appearance | Colorless Oil | [1] |
Physical and Chemical Characteristics
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The following provides a generalized experimental protocol for its use.
Objective: To accurately quantify the concentration of a target analyte (the non-deuterated analogue) in a biological matrix (e.g., plasma, urine) using a deuterated internal standard.
Materials:
-
This compound (Internal Standard, IS)
-
Target Analyte (non-deuterated)
-
Biological Matrix (e.g., human plasma)
-
Protein Precipitation Solvent (e.g., acetonitrile (B52724), methanol)
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target analyte in a suitable organic solvent.
-
Prepare a stock solution of the this compound internal standard in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike known concentrations of the target analyte stock solution into the biological matrix to create a series of calibration standards.
-
Spike the biological matrix with at least three different known concentrations of the target analyte to create low, medium, and high QC samples.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of the calibration standards, QC samples, and unknown study samples, add a fixed volume of the internal standard working solution.
-
Add a protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortex the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
LC-MS/MS or GC-MS Analysis:
-
Inject the prepared samples onto the chromatographic system.
-
Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard. Due to their similar physicochemical properties, the deuterated internal standard will co-elute with the target analyte.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This typically involves using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for tandem mass spectrometry.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical assay.
References
4-Chlorophenyl-1,2-epoxybutane-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorophenyl-1,2-epoxybutane-d5, a deuterated internal standard valuable in bioanalytical and drug metabolism studies. This document outlines its physicochemical properties, a plausible synthetic route, analytical methodologies, and a representative Certificate of Analysis.
Physicochemical Properties
This compound is the deuterium-labeled form of 4-Chlorophenyl-1,2-epoxybutane. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]
| Property | Value | Reference |
| Chemical Name | 2-[2-(4-Chlorophenyl)ethyl]oxirane-d5 | [2] |
| CAS Number | 1189717-28-9 | [2] |
| Molecular Formula | C₁₀H₆D₅ClO | [2][3] |
| Molecular Weight | 187.68 g/mol | [2][3] |
| Appearance | Colorless Oil | [2] |
| Storage | 2-8°C Refrigerator | [2] |
Synthesis Pathway
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles for epoxidation and deuteration. The synthesis of its non-deuterated analog, 1,2-epoxybutane, is typically achieved through the epoxidation of 1-butene.[4][5] A potential pathway for the deuterated compound could involve the use of a deuterated starting material.
A possible synthetic approach is outlined in the diagram below. This pathway is illustrative and may not represent the actual industrial synthesis method.
Analytical Methodology
As an internal standard, this compound is primarily utilized in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow for the accurate quantification of the non-deuterated analyte in complex biological matrices.
Representative Analytical Workflow
The general workflow for utilizing a deuterated internal standard in a quantitative assay is depicted below.
Representative Certificate of Analysis
While an official Certificate of Analysis for a specific lot is proprietary, the following table represents the typical data and specifications provided for a high-purity deuterated standard.
| Test | Specification | Result | Method |
| Appearance | Colorless Oil | Conforms | Visual |
| Purity (by GC-MS) | ≥ 98.0% | 99.5% | GC-MS |
| Isotopic Enrichment | ≥ 99 atom % D | 99.6 atom % D | Mass Spectrometry |
| ¹H NMR | Conforms to Structure | Conforms | ¹H NMR |
| Mass Spectrum | Conforms to Structure | Conforms | Mass Spectrometry |
| Residual Solvents | As per USP <467> | Complies | Headspace GC |
Applications
This compound is identified as a deuterium-labeled version of Butoconazole Impurity 6.[1] Its primary application is as an internal standard for the quantitative analysis of the corresponding non-deuterated impurity in pharmaceutical preparations and biological samples.[1] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Safety and Handling
For detailed safety and handling information, it is essential to refer to the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this chemical should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data and scientific principles. It does not constitute a formal Certificate of Analysis for any specific product lot. Users should always refer to the documentation provided by their chemical supplier for definitive specifications and safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]
Technical Guide: 4-Chlorophenyl-1,2-epoxybutane-d5 (CAS No. 1189717-28-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorophenyl-1,2-epoxybutane-d5, a deuterated stable isotope-labeled compound. Its primary application is as an internal standard for the quantitative analysis of its non-deuterated analogue, "Butoconazole Impurity 6," in the manufacturing and quality control of the antifungal medication, Butoconazole.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, 2-(4-chlorophenethyl)oxirane (Butoconazole Impurity 6).
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1189717-28-9 |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₆D₅ClO |
| Molecular Weight | 187.68 g/mol |
| Appearance | Colorless Oil[1] |
| Primary Application | Stable Isotope-Labeled Internal Standard |
Table 2: Properties of 2-(4-chlorophenethyl)oxirane (Butoconazole Impurity 6)
| Property | Value |
| CAS Number | 59363-17-6 |
| Chemical Name | 2-(4-chlorophenethyl)oxirane |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol [2][3] |
| IUPAC Name | 2-(4-chlorophenethyl)oxirane[2] |
| Parent Drug | Butoconazole[2] |
Synthesis
While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach can be inferred from standard organic synthesis techniques for deuterated compounds and epoxides. The synthesis would likely involve a multi-step process starting from a deuterated precursor.
A plausible synthetic route for the non-deuterated analogue, 2-(4-chlorophenethyl)oxirane, involves the epoxidation of the corresponding alkene, 4-chloro-1-but-3-en-1-ylbenzene. The deuterated version would be synthesized by employing a deuterated starting material in a similar reaction sequence. For example, the reduction of a suitable precursor with a deuterium (B1214612) source like lithium aluminum deuteride (B1239839) could introduce the deuterium atoms.
Role as an Internal Standard in Analytical Methods
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[4] this compound is an ideal internal standard for the quantification of Butoconazole Impurity 6 for the following reasons:
-
Similar Physicochemical Properties: It co-elutes with the non-deuterated analyte under identical chromatographic conditions.[4]
-
Identical Ionization Efficiency: It exhibits the same behavior in the mass spectrometer's ion source as the analyte.[4]
-
Mass Difference: The mass difference of 5 Daltons allows for the distinct detection of the analyte and the internal standard by the mass spectrometer without isotopic interference.
Experimental Protocol: Quantification of Butoconazole Impurity 6 using LC-MS/MS
The following is a representative experimental protocol for the quantification of Butoconazole Impurity 6 in a drug substance or product, utilizing this compound as an internal standard. This protocol is based on established methods for the analysis of pharmaceutical impurities.
4.1. Materials and Reagents
-
Butoconazole drug substance/product sample
-
This compound (Internal Standard)
-
2-(4-chlorophenethyl)oxirane (Butoconazole Impurity 6) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
4.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
4.3. Preparation of Standard and Sample Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Analyte Stock Solution: Prepare a stock solution of 2-(4-chlorophenethyl)oxirane in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix, along with a fixed concentration of the internal standard.
-
Sample Preparation: Accurately weigh the Butoconazole sample and dissolve it in a suitable solvent. Add a known amount of the internal standard solution and dilute to a final concentration within the calibration range.
4.4. LC-MS/MS Conditions
-
HPLC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
4.5. Data Analysis
Quantify the amount of Butoconazole Impurity 6 in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
Visualizations
Diagram 1: Analytical Workflow
Caption: Workflow for the quantification of Butoconazole Impurity 6.
References
An In-depth Technical Guide on the Metabolic Pathway of Butoconazole Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of butoconazole (B1668104) and its known impurities. Due to the limited publicly available data on the specific metabolism of butoconazole impurities, this guide combines established principles of drug metabolism with available information on the biotransformation of structurally related compounds to propose putative metabolic pathways. Detailed experimental protocols for investigating these pathways are also provided, alongside a summary of relevant quantitative data.
Introduction to Butoconazole and its Impurities
Butoconazole is an imidazole (B134444) antifungal agent used for the treatment of vulvovaginal candidiasis.[1][2] Its mechanism of action involves the inhibition of ergosterol (B1671047) synthesis in fungi, a critical component of their cell membranes.[3][4] Like any pharmaceutical compound, butoconazole can contain impurities, which may arise from the manufacturing process or degradation. Understanding the metabolic fate of these impurities is crucial for a comprehensive safety assessment.
This guide focuses on the following identified impurities of butoconazole:
-
Impurity A: α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol
-
Impurity B: 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole
-
Impurity C: 1-Chloro-4-(4-chlorophenyl)butan-2-ol
-
Impurity D: 2-(4-Chlorophenethyl)oxirane
-
Impurity E: (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene
-
Impurity F: 1,2-bis(2,6-Dichlorophenyl)disulfane
Predicted Metabolic Pathways of Butoconazole Impurities
The metabolism of xenobiotics, including drug impurities, generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver.[5] Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[5]
Based on the chemical structures of the butoconazole impurities, the following metabolic pathways are predicted.
Impurity A: α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol
This impurity contains a secondary alcohol, a 4-chlorophenyl group, and an imidazole ring.
-
Phase I Metabolism:
-
Oxidation of the secondary alcohol: The secondary alcohol group is a prime target for oxidation by alcohol dehydrogenases or CYP enzymes to form a ketone.
-
Aromatic hydroxylation: The 4-chlorophenyl ring can undergo hydroxylation at the positions ortho to the chloro substituent, a common metabolic pathway for chlorobenzene-containing compounds.
-
N-dealkylation or imidazole ring oxidation: The imidazole ring can be a site for oxidative metabolism, although it is generally more stable than the alkyl side chain.
-
-
Phase II Metabolism:
-
Glucuronidation: The hydroxyl group of the parent impurity and any hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The hydroxyl groups can also be sulfated by sulfotransferases (SULTs).
-
Figure 1: Predicted metabolic pathway for Impurity A.
Impurity B: 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole
This impurity features a chloroalkane, a 4-chlorophenyl group, and an imidazole ring.
-
Phase I Metabolism:
-
Dehalogenation: The chlorine atom on the butyl chain can be removed through reductive or oxidative dehalogenation.
-
Hydroxylation: The alkyl chain can be hydroxylated by CYP enzymes at various positions.
-
Aromatic hydroxylation: The 4-chlorophenyl ring is susceptible to hydroxylation.
-
N-dealkylation: Cleavage of the bond between the butyl chain and the imidazole ring.
-
-
Phase II Metabolism:
-
Glucuronidation and Sulfation: The resulting hydroxylated metabolites can undergo conjugation.
-
Figure 2: Predicted metabolic pathway for Impurity B.
Impurity C: 1-Chloro-4-(4-chlorophenyl)butan-2-ol
This impurity contains a secondary alcohol and a 4-chlorophenyl group on an alkyl chain.
-
Phase I Metabolism:
-
Oxidation of the secondary alcohol: Similar to Impurity A, this can be oxidized to a ketone.
-
Dehalogenation: Removal of the chlorine atom.
-
Aromatic hydroxylation: Hydroxylation of the 4-chlorophenyl ring.
-
-
Phase II Metabolism:
-
Glucuronidation and Sulfation: Conjugation of the hydroxyl group.
-
Figure 3: Predicted metabolic pathway for Impurity C.
Impurity D: 2-(4-Chlorophenethyl)oxirane
This impurity contains a reactive epoxide ring.
-
Phase I Metabolism:
-
Hydrolysis: The epoxide ring can be hydrolyzed by epoxide hydrolase to form a diol.
-
Aromatic hydroxylation: The 4-chlorophenyl ring can be hydroxylated.
-
-
Phase II Metabolism:
-
Glutathione (B108866) conjugation: The epoxide is a target for conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).
-
Glucuronidation and Sulfation: The diol formed from hydrolysis can be conjugated.
-
Figure 4: Predicted metabolic pathway for Impurity D.
Impurity E: (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene
This impurity has an allylic chloride and a double bond.
-
Phase I Metabolism:
-
Hydrolysis of the allylic chloride: This can lead to the formation of an allylic alcohol.
-
Epoxidation: The double bond can be epoxidized by CYP enzymes.
-
Aromatic hydroxylation: The chlorophenyl ring can be hydroxylated.
-
-
Phase II Metabolism:
-
Glucuronidation and Sulfation: The resulting hydroxyl groups can be conjugated.
-
Figure 5: Predicted metabolic pathway for Impurity E.
Impurity F: 1,2-bis(2,6-Dichlorophenyl)disulfane
This impurity contains a disulfide bond and two dichlorophenyl rings.
-
Phase I Metabolism:
-
Reduction of the disulfide bond: This is a major metabolic pathway for disulfides, leading to the formation of two thiol (-SH) molecules.
-
Aromatic hydroxylation: The dichlorophenyl rings can be hydroxylated.
-
-
Phase II Metabolism:
-
Methylation: The resulting thiol groups can be methylated by S-methyltransferases.
-
Glucuronidation: The hydroxylated aromatic rings can be conjugated with glucuronic acid.
-
Figure 6: Predicted metabolic pathway for Impurity F.
Quantitative Data
Currently, there is a lack of publicly available quantitative data specifically on the metabolism of butoconazole impurities. The tables below summarize the known pharmacokinetic parameters of the parent drug, butoconazole, to provide context.
Table 1: Pharmacokinetic Parameters of Butoconazole
| Parameter | Value | Reference |
| Systemic Absorption | 1.3% to 2.2% | [2] |
| Peak Plasma Concentration (Cmax) | 19 to 44 ng/mL | [1] |
| Time to Peak (Tmax) | 12 to 24 hours | [1][2] |
| Plasma Half-life | 21 to 24 hours | [1] |
| Excretion | Urine (2.7%) and Feces (2.8%) | [1] |
Experimental Protocols
To definitively elucidate the metabolic pathways of butoconazole impurities, in vitro and in vivo studies are necessary. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This experiment aims to identify Phase I metabolites of butoconazole impurities.
Materials:
-
Butoconazole impurities
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for reaction quenching
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and the butoconazole impurity (final concentration 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold ACN or MeOH.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent impurity and its metabolites.
Figure 7: In Vitro Metabolism Workflow.
In Vitro Metabolism for Phase II Conjugates
This protocol is designed to identify glucuronide and sulfate conjugates.
Materials:
-
Same as 4.1, with the addition of:
-
UDP-glucuronic acid (UDPGA) for glucuronidation assays.
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation assays.
-
Alamethicin (to permeabilize microsomal vesicles for UGT assays).
Procedure:
-
Preparation of Incubation Mixtures:
-
For Glucuronidation: Combine phosphate buffer, HLMs, alamethicin, the impurity, and UDPGA.
-
For Sulfation: Combine phosphate buffer, S9 fraction (which contains SULTs), the impurity, and PAPS.
-
-
Follow steps 2-7 from the Phase I protocol (4.1).
Conclusion
This technical guide provides a foundational understanding of the potential metabolic pathways of butoconazole impurities based on established biochemical principles. The provided experimental protocols offer a clear framework for researchers to definitively identify and quantify the metabolites of these impurities. Further in vitro and in vivo studies are essential to validate these predicted pathways and to fully characterize the safety profile of butoconazole and its related substances. This information is critical for ensuring the quality and safety of butoconazole drug products for regulatory purposes and for the protection of public health.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive dehalogenation of dichlorobenzenes and monochlorobenzene to benzene in microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Butoconazole Impurity 6 in Pharmaceutical Formulations using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoconazole is an imidazole (B134444) antifungal agent widely used in the treatment of vulvovaginal candidiasis.[1][2] Like all active pharmaceutical ingredients (APIs), the purity of Butoconazole is critical to its safety and efficacy. Impurities can arise from the manufacturing process or degradation of the drug substance over time.[3] Regulatory bodies require the identification and quantification of impurities to ensure they are within acceptable limits.[3] Butoconazole Impurity 6, chemically known as 2-(4-chlorophenethyl)oxirane[4][5], is a potential process-related impurity or degradant of Butoconazole.
This application note provides a detailed protocol for the quantitative analysis of Butoconazole Impurity 6 in a pharmaceutical cream formulation using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for trace-level impurity analysis.[6]
Analyte Information
| Parameter | Information | Source |
| Compound Name | Butoconazole Impurity 6 | [4][7] |
| IUPAC Name | 2-(4-chlorophenethyl)oxirane | [4][5] |
| CAS Number | 59363-17-6 | [4][7] |
| Molecular Formula | C10H11ClO | [7] |
| Molecular Weight | 182.65 g/mol | [7] |
Experimental Protocols
Materials and Reagents
-
Butoconazole Impurity 6 reference standard (purity >98%)
-
Butoconazole Nitrate reference standard
-
Internal Standard (IS): A suitable stable isotope-labeled analog of Butoconazole Impurity 6 or another structurally similar compound not present in the sample matrix.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Butoconazole cream formulation (sample)
-
Blank cream base (placebo)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Analytical column: A C18 reversed-phase column (e.g., Waters Xterra C18, 3 µm, 3.0 x 50.0 mm) is a suitable starting point.[8]
-
Data acquisition and processing software.
Standard and Sample Preparation
3.3.1. Standard Stock Solutions
-
Butoconazole Impurity 6 Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Butoconazole Impurity 6 reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
3.3.2. Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by serially diluting the Butoconazole Impurity 6 stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Spike each working standard solution with the internal standard to a final concentration of 10 ng/mL.
3.3.3. Sample Preparation (Butoconazole Cream)
This protocol is adapted from methods for analyzing impurities in cream formulations.[9][10][11]
-
Accurately weigh approximately 1.0 g of the Butoconazole cream into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 2 minutes to disperse the cream.
-
Add the internal standard to achieve a concentration of 10 ng/mL in the final diluted sample.
-
Place the tube in a shaker for 30 minutes to facilitate extraction.
-
Centrifuge the sample at 10,000 rpm for 15 minutes to precipitate the excipients.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Method Development and Parameters
3.4.1. Liquid Chromatography
-
Column: Waters Xterra C18 (3 µm, 3.0 x 50.0 mm) or equivalent.[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 50% B
-
0.5-3.5 min: Linearly increase to 95% B
-
3.5-4.5 min: Hold at 95% B
-
4.5-4.6 min: Return to 50% B
-
4.6-6.0 min: Equilibrate at 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3.4.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for Butoconazole Impurity 6 need to be determined experimentally.
-
Precursor Ion Determination: Infuse a standard solution of Butoconazole Impurity 6 into the mass spectrometer and perform a full scan to identify the protonated molecule [M+H]+. Given the molecular weight of 182.65, the expected precursor ion would be m/z 183.7.
-
Product Ion Determination: Perform a product ion scan on the precursor ion (m/z 183.7) to identify the most abundant and stable fragment ions. Two transitions are typically monitored for quantitative analysis: one for quantification and one for confirmation.[12]
-
-
Proposed MRM Transitions (to be confirmed experimentally):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Butoconazole Impurity 6 | 183.7 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
-
MS Parameters: Optimize collision energy, cone voltage, and other source parameters for maximum signal intensity of the analyte and internal standard.
Method Validation
The developed LC-MS/MS method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[13][14][15] The following parameters should be evaluated:
-
Specificity: Analyze the blank cream base (placebo) to ensure no interference at the retention time of Butoconazole Impurity 6 and the IS.
-
Linearity and Range: Analyze the calibration standards at a minimum of five concentration levels. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy: Determine the recovery of the analyte by spiking the blank cream base at three different concentration levels (low, medium, and high). The mean recovery should be within 85-115%.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate samples at three concentration levels on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Stability: Evaluate the stability of the analyte in the stock solution and in the prepared samples under different storage conditions.
Data Presentation
Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| r² | ≥ 0.99 |
Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, mean ± SD) | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |
| 0.5 (Low QC) | Example Value | Example Value | ≤ 15% | ≤ 15% |
| 20 (Mid QC) | Example Value | Example Value | ≤ 15% | ≤ 15% |
| 80 (High QC) | Example Value | Example Value | ≤ 15% | ≤ 15% |
LOD and LOQ
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | Example Value |
| Limit of Quantification (LOQ) | Example Value |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Butoconazole Impurity 6.
Butoconazole Mechanism of Action
Caption: Butoconazole inhibits ergosterol synthesis, disrupting the fungal cell membrane.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Butoconazole Impurity 6 in a pharmaceutical cream formulation using LC-MS/MS. The method is designed to be sensitive, selective, and robust, meeting the stringent requirements for impurity analysis in the pharmaceutical industry. Proper method development and validation are crucial for ensuring the accuracy and reliability of the results. This protocol serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of Butoconazole formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. sisu.ut.ee [sisu.ut.ee]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
- 6. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. organomation.com [organomation.com]
- 9. Qualitative and quantitative assessment of related substances for ketoconazole cream based on national drug sampling inspection in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. forensicrti.org [forensicrti.org]
- 13. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 14. ucd.ie [ucd.ie]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for 4-Chlorophenyl-1,2-epoxybutane-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly in regulated bioanalysis, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision.[1] 4-Chlorophenyl-1,2-epoxybutane-d5 is the deuterated form of a known impurity of Butoconazole, an imidazole (B134444) antifungal agent. Its utility as an internal standard is paramount for the accurate quantification of its unlabeled counterpart in various biological matrices during pharmacokinetic, toxicokinetic, and metabolism studies.
The core principle behind using a deuterated internal standard lies in isotope dilution mass spectrometry.[1] By introducing a known amount of this compound into a sample at an early stage of preparation, it behaves nearly identically to the analyte of interest (the unlabeled 4-Chlorophenyl-1,2-epoxybutane) throughout the entire analytical process, including extraction, chromatography, and ionization.[1][2] This co-elution and similar ionization behavior allow it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative data.[2] The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium (B1214612) atoms.[1]
This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of 4-Chlorophenyl-1,2-epoxybutane in human plasma by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
4-Chlorophenyl-1,2-epoxybutane (Analyte)
-
This compound (Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 4-Chlorophenyl-1,2-epoxybutane and this compound into separate 1 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution (100 ng/mL) to each plasma sample, except for the blank matrix samples.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % B 0.0 10 3.0 95 4.0 95 4.1 10 | 5.0 | 10 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
Compound Q1 (m/z) Q3 (m/z) DP (V) CE (eV) 4-Chlorophenyl-1,2-epoxybutane 183.1 125.1 40 20 | this compound | 188.1 | 130.1 | 40 | 20 |
-
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.045x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low | 0.3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Medium | 10 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| High | 80 | ≤ 7.5 | ± 7.5 | ≤ 7.5 | ± 7.5 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 85.2 | 87.1 | 0.98 | 1.01 |
| High | 88.9 | 89.5 | 0.95 | 0.99 |
Visualizations
Caption: Experimental workflow for the quantification of 4-Chlorophenyl-1,2-epoxybutane.
Caption: Rationale for using a deuterated internal standard.
References
Application Note and Protocols for LC-MS/MS Method Development with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity.[1] It has become the gold standard for quantitative analysis in various fields, including pharmaceutical drug development, clinical diagnostics, and environmental analysis. A key challenge in LC-MS/MS is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2]
To counteract these effects and improve the accuracy and precision of quantitative assays, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely employed.[2][3] Deuterated internal standards are versions of the analyte where one or more hydrogen atoms have been replaced by deuterium.[4] Since they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[2][3] By adding a known amount of the deuterated standard to the sample at an early stage of preparation, it acts as a perfect mimic for the analyte.[4] Any variability during sample preparation and analysis is mirrored by the internal standard, allowing for reliable quantification based on the ratio of the analyte signal to the internal standard signal.[2][4]
This document provides a detailed guide to developing a robust LC-MS/MS method using deuterated internal standards, covering experimental protocols, data presentation, and key theoretical concepts.
Key Concepts
Multiple Reaction Monitoring (MRM): A highly specific and sensitive MS/MS technique used for quantification.[5] It involves selecting a precursor ion (typically the molecular ion of the analyte) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific fragment ion in the third quadrupole (Q3) for detection.[5] This process significantly reduces background noise and increases selectivity.
Matrix Effects: The alteration of ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and precision of the method.[2] While deuterated standards are highly effective at compensating for matrix effects, it's important to be aware of potential differential matrix effects where the analyte and internal standard are affected differently.[6][7]
Isotope Dilution Mass Spectrometry (IDMS): The principle behind the use of deuterated standards. By introducing a known amount of the isotopically labeled standard into the sample, the ratio of the analyte to the standard remains constant throughout the analytical process, correcting for losses during sample preparation and variations in instrument response.[4]
Experimental Protocols
This section outlines a general protocol for the development of an LC-MS/MS method for the quantification of a small molecule drug in human plasma using a deuterated internal standard.
Materials and Reagents
-
Analyte of interest
-
Deuterated internal standard (isotopic purity ≥98%)[4]
-
HPLC or UPLC grade water
-
HPLC or UPLC grade methanol (B129727) and acetonitrile (B52724)
-
Formic acid (or other appropriate mobile phase modifier)
-
Human plasma (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable solvent (e.g., methanol) to a final volume of 1 mL.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 methanol:water. These will be used to create the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and common sample preparation technique for biological matrices in drug discovery.[8]
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the analyte working standard solution (for calibration curve and quality control samples) or 10 µL of 50:50 methanol:water (for blank samples).
-
Add 10 µL of the internal standard working solution to all samples except the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
a. Mass Spectrometry Optimization (MRM Method Development)
-
Infusion and Precursor Ion Identification: Infuse a solution of the analyte and the deuterated internal standard separately into the mass spectrometer to determine the optimal precursor ions (typically [M+H]+ or [M-H]-).[9]
-
Product Ion Scan: Perform a product ion scan to identify the most abundant and stable fragment ions for both the analyte and the internal standard.[9]
-
MRM Transition Selection and Optimization: Select at least two MRM transitions for the analyte (one for quantification and one for confirmation) and one for the internal standard.[10] Optimize the collision energy for each transition to maximize the signal intensity.[10]
b. Liquid Chromatography Optimization
-
Column Selection: Choose a suitable HPLC or UPLC column based on the analyte's properties (e.g., C18 for non-polar compounds).[9][11]
-
Mobile Phase Selection: A common mobile phase for reversed-phase chromatography consists of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.[11]
-
Gradient Elution: Develop a gradient elution program to achieve good chromatographic separation of the analyte from matrix components, ensuring a sharp and symmetrical peak shape. The goal is to have the analyte and its deuterated internal standard co-elute.[3]
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA).[12][13] Key validation parameters include:
-
Specificity and Selectivity: Assess the potential for interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.
-
Matrix Effect: Quantify the extent of ion suppression or enhancement.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage and handling conditions.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (Quantifier) | 350.2 | 180.1 | 25 |
| Analyte (Qualifier) | 350.2 | 152.1 | 30 |
| Deuterated IS | 354.2 | 184.1 | 25 |
Table 2: Calibration Curve Summary
| Analyte Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Standard Deviation | %CV |
| 1 | 0.052 | 0.004 | 7.7 |
| 5 | 0.261 | 0.015 | 5.7 |
| 10 | 0.515 | 0.021 | 4.1 |
| 50 | 2.58 | 0.098 | 3.8 |
| 100 | 5.21 | 0.182 | 3.5 |
| 500 | 26.05 | 0.859 | 3.3 |
| 1000 | 51.98 | 1.56 | 3.0 |
| Linearity (r²) | 0.9995 |
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.2 | 9.5 |
| Low QC | 3 | 2.91 | 97.0 | 6.5 | 7.8 |
| Mid QC | 75 | 76.8 | 102.4 | 4.1 | 5.2 |
| High QC | 750 | 735.0 | 98.0 | 3.5 | 4.1 |
Mandatory Visualizations
Caption: Workflow for LC-MS/MS method development.
Caption: Role of deuterated internal standards.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. uab.edu [uab.edu]
- 12. benchchem.com [benchchem.com]
- 13. ijper.org [ijper.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Butoconazole and its Impurities
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sample preparation and analysis of butoconazole (B1668104) and its related impurities using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction
Butoconazole is an imidazole (B134444) antifungal agent used in the treatment of vulvovaginal candidiasis.[1][2] Like all active pharmaceutical ingredients (APIs), the purity of butoconazole is critical to its safety and efficacy. Impurity profiling is a key aspect of drug development and quality control, ensuring that the levels of any related substances are within acceptable limits. This application note describes a robust HPLC method for the separation and quantification of butoconazole from its potential process-related impurities and degradation products. The method is designed to be stability-indicating, meaning it can resolve the active ingredient from any significant degradants that may form under stress conditions.
Experimental
Materials and Reagents
-
Butoconazole Nitrate (B79036) Reference Standard (USP)[3]
-
Potential Butoconazole Impurities (e.g., (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene, α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol, 1-Chloro-4-(4-chlorophenyl)butan-2-ol)[1]
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)[3]
-
Monobasic Potassium Phosphate (B84403) (ACS Grade)[3]
-
Dibasic Potassium Phosphate (ACS Grade)[3]
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade)
-
Hydrogen Peroxide (3%)[5]
Instrumentation and Chromatographic Conditions
A validated HPLC method is crucial for the accurate determination of butoconazole and its impurities. The following conditions are based on established methods for butoconazole analysis and are suitable for a stability-indicating assay.[3][6]
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer (pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[3] |
| Detection | UV at 229 nm[3] |
| Injection Volume | 10 µL[3] |
Preparation of Phosphate Buffer (pH 6.8): Dissolve 2.18 g of monobasic potassium phosphate and 4.18 g of dibasic potassium phosphate in 1000 mL of HPLC grade water.[3] Adjust the pH to 6.8 with phosphoric acid if necessary. Filter and degas the buffer before use.
Sample Preparation Protocols
Butoconazole Drug Substance
-
Standard Solution (0.2 mg/mL): Accurately weigh about 20 mg of Butoconazole Nitrate Reference Standard and transfer it to a 100 mL volumetric flask.[3]
-
Dissolve the standard in the mobile phase (pre-mixed at the initial gradient composition of 70% Mobile Phase A and 30% Mobile Phase B).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Impurity Stock Solution: Prepare individual stock solutions of known impurities in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Spiked Sample Solution: Prepare a solution of the Butoconazole Nitrate Reference Standard as described above and spike it with known impurities to demonstrate the resolution of the method.
Butoconazole Cream Formulation
-
Accurately weigh an amount of cream equivalent to 20 mg of butoconazole nitrate into a 50 mL centrifuge tube.
-
Add 25 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Heat the sample in a water bath at 60°C for 10 minutes to melt the cream base and aid in extraction.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a 100 mL volumetric flask.
-
Repeat the extraction process on the residue with another 25 mL of methanol.
-
Combine the supernatants in the 100 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the mobile phase (initial gradient composition) and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[4][7]
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux 20 mg of butoconazole nitrate in 100 mL of 0.1 N HCl at 60°C for 30 minutes.[4] Neutralize the solution with 0.1 N NaOH before dilution and injection. |
| Base Hydrolysis | Reflux 20 mg of butoconazole nitrate in 100 mL of 0.1 N NaOH at 60°C for 30 minutes.[4] Neutralize the solution with 0.1 N HCl before dilution and injection. |
| Oxidative Degradation | Treat 20 mg of butoconazole nitrate in 100 mL of 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid butoconazole nitrate powder to 80°C in a dry heat oven for 48 hours.[8] |
| Photolytic Degradation | Expose a solution of butoconazole nitrate (0.2 mg/mL in mobile phase) to UV light (254 nm) and visible light for a minimum of 1.2 million lux hours and 200 watt hours/square meter.[4] |
Data Presentation
The results of the impurity analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Butoconazole) | ≤ 1.5[3] | |
| Theoretical Plates (Butoconazole) | ≥ 2800[3] | |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 1.5%[3] |
Table 2: Impurity Profile of Butoconazole Batches
| Impurity | Retention Time (min) | Batch A (%) | Batch B (%) | Specification (%) |
| Impurity 1 | ||||
| Impurity 2 | ||||
| Unknown Impurity | ||||
| Total Impurities |
Table 3: Forced Degradation Results
| Stress Condition | % Degradation of Butoconazole | Major Degradant Peak (RT, min) | Peak Purity |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. ijrpp.com [ijrpp.com]
- 5. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Separation of Butoconazole nitrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
Application Notes and Protocols for 4-Chlorophenyl-1,2-epoxybutane-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmacokinetic (PK) studies, the accurate quantification of a drug or analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME).[1] The use of stable isotope-labeled (SIL) internal standards, particularly deuterium-labeled compounds, has become the gold standard in bioanalytical methods, especially those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] 4-Chlorophenyl-1,2-epoxybutane-d5 is the deuterated form of 4-Chlorophenyl-1,2-epoxybutane, designed for use as an internal standard in PK studies of its non-labeled counterpart. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the parent compound by the mass spectrometer, without significantly altering its chemical and physical properties.[3] This ensures that both the analyte and the internal standard experience similar extraction efficiencies and matrix effects, leading to more accurate and precise quantification.[4]
Principle of Deuterated Internal Standards
A deuterated internal standard is chemically identical to the analyte but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[3] When a known amount of the deuterated standard is added to a sample at the beginning of the analytical process, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer.[2] By measuring the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample preparation and analysis can be normalized, resulting in highly reliable quantitative data.[1]
Applications
The primary application of this compound is as an internal standard for the quantitative analysis of 4-Chlorophenyl-1,2-epoxybutane in biological samples such as plasma, urine, and tissue homogenates. This is essential for:
-
Pharmacokinetic (PK) Studies: To accurately determine the concentration-time profile of 4-Chlorophenyl-1,2-epoxybutane in vivo.
-
Bioequivalence Studies: To compare the bioavailability of different formulations of a drug containing 4-Chlorophenyl-1,2-epoxybutane.
-
Metabolic Stability Assays: To investigate the in vitro metabolism of 4-Chlorophenyl-1,2-epoxybutane in liver microsomes or other metabolic systems.
-
Toxicokinetic (TK) Studies: To relate the exposure of 4-Chlorophenyl-1,2-epoxybutane to its toxicological effects.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of 4-Chlorophenyl-1,2-epoxybutane in rats following a single intravenous (IV) and oral (PO) administration.
Materials:
-
4-Chlorophenyl-1,2-epoxybutane
-
This compound (Internal Standard)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vehicle for dosing (e.g., saline, PEG400)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimate animals for at least one week before the study.
-
Divide rats into two groups: IV and PO administration.
-
Administer a single dose of 4-Chlorophenyl-1,2-epoxybutane (e.g., 5 mg/kg for IV, 10 mg/kg for PO).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[5]
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[5]
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples using the LC-MS/MS method described in Protocol 2.
-
Protocol 2: LC-MS/MS Bioanalytical Method
Objective: To quantify the concentration of 4-Chlorophenyl-1,2-epoxybutane in plasma samples using this compound as an internal standard.
Materials and Reagents:
-
Plasma samples from the in vivo study
-
4-Chlorophenyl-1,2-epoxybutane and this compound reference standards
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 4-Chlorophenyl-1,2-epoxybutane and this compound in methanol (B129727) (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 4-Chlorophenyl-1,2-epoxybutane.
-
Prepare QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation): [2]
-
To 50 µL of plasma sample (standard, QC, or study sample), add 150 µL of acetonitrile containing a fixed concentration of this compound (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Hypothetical Example):
-
LC System: UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
4-Chlorophenyl-1,2-epoxybutane: Q1 (e.g., m/z 183.1) -> Q3 (e.g., m/z 125.1)
-
This compound: Q1 (e.g., m/z 188.1) -> Q3 (e.g., m/z 130.1)
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of 4-Chlorophenyl-1,2-epoxybutane in Rats (Mean ± SD, n=3)
| Parameter | IV Administration (5 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 4520 ± 350 | 1850 ± 210 |
| Tmax (h) | 0.083 | 1.0 |
| AUClast (ngh/mL) | 8950 ± 780 | 12300 ± 1100 |
| AUCinf (ngh/mL) | 9100 ± 810 | 12800 ± 1250 |
| t1/2 (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| CL (mL/h/kg) | 550 ± 45 | - |
| Vd (L/kg) | 1.8 ± 0.2 | - |
| F (%) | - | 67 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5% to +8% |
| Matrix Effect | CV ≤ 15% | 8% |
| Recovery (%) | Consistent and reproducible | > 85% |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Potential metabolic pathways of 4-Chlorophenyl-1,2-epoxybutane.
References
Bioanalytical Assay for Butoconazole and its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the bioanalytical methods for the quantification of butoconazole (B1668104) and the identification of its impurities. The protocols detailed herein are essential for drug development, quality control, and regulatory submissions. A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is presented, capable of separating butoconazole from its potential degradation products. Furthermore, this guide includes protocols for forced degradation studies, sample preparation from pharmaceutical formulations, and an overview of butoconazole's mechanism of action.
Introduction
Butoconazole is an imidazole (B134444) antifungal agent used for the treatment of vulvovaginal candidiasis. Like other azole antifungals, its therapeutic effect is derived from the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product can impact its efficacy and safety. Therefore, robust analytical methods are required to ensure the purity and stability of butoconazole formulations.
This application note details a stability-indicating UPLC method for the simultaneous determination of butoconazole and its impurities. Forced degradation studies are crucial in developing and validating such stability-indicating methods, providing insights into the degradation pathways of the drug substance.
Mechanism of Action of Butoconazole
Butoconazole exerts its antifungal activity by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane, ultimately disrupting membrane integrity and inhibiting fungal growth.
Stability-Indicating UPLC Method
This section details a validated UPLC method for the quantification of butoconazole and the separation of its impurities.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | Waters Acquity UPLC with a PDA detector |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.05 M Sodium dihydrogen orthophosphate (pH 3.1)B: AcetonitrileGradient: See Table 2 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 2 µL |
| Run Time | 10 minutes |
Table 1: UPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 20 | 80 |
| 8.0 | 20 | 80 |
| 8.5 | 90 | 10 |
| 10.0 | 90 | 10 |
Table 2: Gradient Elution Program
Standard and Sample Preparation
-
Standard Stock Solution (Butoconazole): Accurately weigh and dissolve 25 mg of Butoconazole Nitrate reference standard in a 25 mL volumetric flask with methanol (B129727) to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of known butoconazole impurities in methanol.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a final concentration of 100 µg/mL for butoconazole and an appropriate concentration for the impurities.
-
Sample Preparation (from cream):
-
Accurately weigh an amount of cream equivalent to 10 mg of butoconazole into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
Forced Degradation Studies
Forced degradation studies were performed on butoconazole to demonstrate the stability-indicating nature of the analytical method.
Experimental Protocols
-
Acid Hydrolysis: Dissolve 10 mg of butoconazole in 10 mL of 0.1 N HCl. Reflux for 4 hours at 80°C. Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of butoconazole in 10 mL of 0.1 N NaOH. Reflux for 2 hours at 80°C. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of butoconazole in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase.
-
Thermal Degradation: Expose solid butoconazole powder to a temperature of 105°C for 48 hours. Dissolve the sample in the mobile phase.
-
Photolytic Degradation: Expose solid butoconazole powder to UV light (254 nm) for 7 days. Dissolve the sample in the mobile phase.
Results of Forced Degradation
The following table summarizes the representative results of the forced degradation studies.
| Stress Condition | % Degradation of Butoconazole | Impurity | Retention Time (min) |
| 0.1 N HCl, 80°C, 4 hr | 15.2 | Impurity A | 3.8 |
| 0.1 N NaOH, 80°C, 2 hr | 25.8 | Impurity B | 4.5 |
| Impurity C | 5.1 | ||
| 3% H₂O₂, RT, 24 hr | 8.5 | Impurity D | 6.2 |
| Thermal (105°C, 48 hr) | 5.1 | - | - |
| Photolytic (UV, 7 days) | 3.2 | - | - |
Table 3: Summary of Forced Degradation Data for Butoconazole
Note: Impurity designations are for illustrative purposes. Actual identification would require further characterization.
Known Impurities of Butoconazole
Several potential process-related and degradation impurities of butoconazole have been identified.
| Impurity Name | Molecular Formula |
| 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | C₁₃H₁₄Cl₂N₂ |
| 1-Chloro-4-(4-chlorophenyl)butan-2-ol | C₁₀H₁₂Cl₂O |
| α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol | C₁₃H₁₅ClN₂O |
| (E)-1-Chloro-4-(4-chlorobut-2-en-1-yl)benzene | C₁₀H₁₀Cl₂ |
Table 4: List of Known Butoconazole Impurities [Source: Pharmaffiliates]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the bioanalytical assay development and the logical relationship of the stability-indicating method.
Conclusion
The UPLC method and protocols described in this application note provide a robust framework for the bioanalytical assay of butoconazole and its impurities. The stability-indicating nature of the method ensures accurate quantification of the active ingredient in the presence of its degradation products, which is critical for ensuring the quality, safety, and efficacy of butoconazole-containing pharmaceutical products. Adherence to these protocols will support researchers and drug development professionals in their analytical and regulatory endeavors.
Application Notes and Protocols for the Use of 4-Chlorophenyl-1,2-epoxybutane-d5 in Urine Analysis
Introduction
4-Chlorophenyl-1,2-epoxybutane-d5 is the deuterated form of 4-Chlorophenyl-1,2-epoxybutane, a potential metabolite or impurity related to imidazole (B134444) antifungal compounds like Butoconazole. The use of stable isotope-labeled internal standards, such as this deuterated analog, is a well-established practice in quantitative analysis by mass spectrometry (MS).[1][2] These internal standards are crucial for correcting variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2] This document provides a detailed, representative protocol for the quantification of a hypothetical analyte, "Analyte X," in human urine using this compound as an internal standard (IS) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Hypothetical Metabolic Pathway
The metabolic fate of 4-Chlorophenyl-1,2-epoxybutane has not been specifically detailed in the available literature. However, based on the metabolism of its parent compound, Butoconazole, which is likely metabolized in the liver, a hypothetical pathway can be inferred.[1] The epoxy ring is a reactive functional group that can undergo several biotransformation reactions. The primary metabolic routes are expected to involve hydrolysis of the epoxide to a diol, followed by potential glucuronidation or sulfation to facilitate excretion in urine.
Hypothetical metabolic pathway of 4-Chlorophenyl-1,2-epoxybutane.
Experimental Protocol: Quantification of "Analyte X" in Urine by LC-MS/MS
This protocol outlines a representative method for the extraction and quantification of a hypothetical "Analyte X" from human urine using this compound as an internal standard.
Materials and Reagents
-
Standards: "Analyte X" reference standard, this compound (Internal Standard, IS)
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid
-
Reagents: β-glucuronidase/arylsulfatase (from Helix pomatia), Ammonium (B1175870) acetate, Phosphate (B84403) buffer (pH 6.8)
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange (MCX) SPE cartridges
-
Urine: Blank human urine for calibration standards and quality controls (QCs)
Sample Preparation
The sample preparation workflow is crucial for removing interferences from the complex urine matrix.
Urine sample preparation workflow.
Detailed Steps:
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To 0.5 mL of urine in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol).
-
Enzymatic Hydrolysis (Deconjugation): Add 0.5 mL of phosphate buffer (pH 6.8) and 20 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for 2 hours to cleave glucuronide and sulfate (B86663) conjugates.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
| LC Parameters | Representative Conditions |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Parameters | Representative Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
| Collision Gas | Argon |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| "Analyte X" | [To be determined] | [To be determined] | [To be determined] |
| This compound (IS) | [M+H]+ of d5-analog | [Fragment of d5-analog] | [To be determined] |
Data Presentation and Quantitative Analysis
Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables present representative data based on typical values for similar assays.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Linearity |
| "Analyte X" | 0.5 - 500 | > 0.995 | Linear |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 1.5 | < 15% | < 15% | 85 - 115% |
| Medium | 75 | < 10% | < 10% | 90 - 110% |
| High | 400 | < 10% | < 10% | 90 - 110% |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Mean Extraction Recovery | > 85% |
Conclusion
The provided protocol offers a comprehensive, albeit representative, framework for the quantitative analysis of a target analyte in urine using this compound as an internal standard. The use of enzymatic hydrolysis followed by solid-phase extraction is a robust sample preparation strategy for urine analysis. The LC-MS/MS parameters outlined provide a starting point for method development. It is imperative that any such method undergoes rigorous validation to ensure its suitability for the intended application in a research or clinical setting.
References
Application Notes and Protocols for the MRM Analysis of 4-Chlorophenyl-1,2-epoxybutane-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl-1,2-epoxybutane-d5 is a deuterated internal standard used for the quantitative analysis of its non-labeled analog, a potential metabolite or impurity in various matrices. This document provides a detailed application note and protocol for the development of a Multiple Reaction Monitoring (MRM) method for this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined here are intended as a starting point for method development and will require optimization for specific instrumentation and sample matrices.
Analyte Information
| Parameter | Value |
| Compound Name | This compound |
| Chemical Formula | C₁₀H₆D₅ClO |
| Molecular Weight | 187.68 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 188.7 |
Proposed MRM Transitions
The following MRM transitions are proposed based on the predicted fragmentation pattern of 4-Chlorophenyl-1,2-epoxybutane. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID). It is crucial to perform experimental optimization of these transitions and their corresponding collision energies.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Product Ion Structure/Fragment | Notes |
| 188.7 | 153.1 | [M+H - C₂H₃DO]⁺ | Loss of the deuterated epoxy group |
| 188.7 | 125.1 | [C₇H₄D₅Cl]⁺ | Chlorophenyl group with deuterated side chain |
| 188.7 | 111.0 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
Note: The selection of the final MRM transitions for quantification and qualification should be based on experimental data, prioritizing specificity, and intensity.
Experimental Protocols
Sample Preparation (General Protocol for Plasma/Serum)
A generic liquid-liquid extraction (LLE) protocol is provided below. This should be optimized based on the specific matrix and desired recovery.
-
Spiking: To 100 µL of the sample matrix (e.g., plasma, serum), add a known concentration of this compound working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC)
The following LC conditions are a starting point and should be optimized for best peak shape and separation.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
The following are suggested starting parameters for a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Collision Energy (CE) | Optimize for each transition. Start with a range of 10-40 eV. |
Data Presentation
The following table should be populated with experimental data upon method development and validation.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 188.7 | Optimized Value | Optimized Value | Optimized Value | Optimized Value |
| 188.7 | Optimized Value | Optimized Value | Optimized Value | Optimized Value |
Visualizations
Caption: Experimental workflow for the MRM analysis of this compound.
Caption: Proposed fragmentation pathway for this compound.
Application Notes and Protocols for Forensic Toxicology Screening with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of forensic toxicology, the accurate and precise quantification of drugs and their metabolites in biological matrices is of paramount importance. The use of internal standards is a fundamental practice to ensure the reliability of analytical results obtained from chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Among the various types of internal standards, deuterated internal standards, which are stable isotope-labeled (SIL) analogs of the target analytes, are considered the "gold standard".[1]
This document provides detailed application notes and protocols for the use of deuterated internal standards in forensic toxicology screening. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the principles, advantages, and practical implementation of these standards for robust and defensible analytical methods.
Core Principles: The Advantage of Deuterated Internal Standards
A deuterated internal standard is a form of the analyte of interest where one or more hydrogen atoms have been substituted with deuterium, a stable isotope of hydrogen.[2] The fundamental principle behind their use is that an ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[1] This allows it to compensate for variations that can occur at every stage of the analytical workflow, from sample preparation to instrumental analysis.[1][2]
Key Advantages:
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[3][4]
-
Compensation for Sample Loss: During sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some amount of the analyte may be lost.[5] The deuterated internal standard, being chemically almost identical, will be lost at a similar rate, ensuring the ratio of the analyte to the internal standard remains constant.
-
Improved Precision and Accuracy: By accounting for variations in extraction efficiency, injection volume, and instrument response, deuterated internal standards significantly improve the precision and accuracy of quantitative results.[4]
-
Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method validations.[3]
Experimental Protocols
The following protocols provide a general framework for forensic toxicology screening using deuterated internal standards. It is important to note that these are generalized procedures and may require optimization for specific analytes and matrices.
Protocol 1: General Drug Screening in Urine using LC-MS/MS
This protocol outlines a "dilute-and-shoot" method, which is a simple and rapid approach for screening a broad range of drugs in urine samples.
1. Materials and Reagents:
-
Urine specimen
-
Deuterated internal standard mix (containing deuterated analogs of the target analytes)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Autosampler vials with inserts
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean autosampler vial, combine 100 µL of the urine supernatant with 300 µL of a solvent mixture (e.g., methanol or a specific mobile phase).[6]
-
Add a specific volume of the deuterated internal standard mix to achieve a final concentration appropriate for the expected analyte concentration range (e.g., 100 ng/mL).[7]
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, Biphenyl)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution program should be optimized to achieve good separation of the target analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantitative analysis.[7] For each analyte and its corresponding deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be monitored.
-
Instrument Parameters: Optimize parameters such as collision energy and declustering potential for each analyte and internal standard.
-
Protocol 2: Extraction of Opioids from Whole Blood using GC-MS
This protocol describes a solid-phase extraction (SPE) method for the analysis of opioids in whole blood, a more complex matrix requiring a cleanup step.
1. Materials and Reagents:
-
Whole blood specimen
-
Deuterated internal standard mix (e.g., hydrocodone-d3, morphine-d3, codeine-d6)
-
Phosphate (B84403) buffer (pH 6)
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Methanol
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC vials with inserts
2. Sample Preparation:
-
Pipette 1 mL of whole blood into a centrifuge tube.
-
Add a specific volume of the deuterated internal standard mix.
-
Add 4 mL of phosphate buffer (pH 6) and vortex.
-
Centrifuge at 3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 3 mL of methanol followed by 3 mL of phosphate buffer.
-
Sample Loading: Load the supernatant from the centrifuged blood sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water.
-
Wash the cartridge with 3 mL of a solution of dichloromethane and isopropanol (e.g., 80:20 v/v).
-
-
Elution: Elute the analytes and internal standards with 3 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of the derivatizing agent and heat at 70°C for 30 minutes. This step is crucial for improving the volatility and chromatographic properties of the opioids for GC-MS analysis.
-
Transfer the derivatized sample to a GC vial with an insert.
3. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C
-
Oven Temperature Program: A temperature program should be optimized to separate the derivatized opioids.
-
Injection Mode: Splitless
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for each analyte and its deuterated internal standard are monitored for enhanced sensitivity and selectivity.[8]
-
Data Presentation
The following tables summarize typical quantitative data obtained from forensic toxicology screening using deuterated internal standards.
Table 1: LC-MS/MS Analysis of Benzodiazepines in Urine
| Analyte | Deuterated Internal Standard | Calibrator Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Alprazolam | Alprazolam-d5 | 50 | 49.2 | 98.4 | 3.1 |
| 250 | 255.1 | 102.0 | 2.5 | ||
| Diazepam | Diazepam-d5 | 50 | 51.5 | 103.0 | 4.2 |
| 250 | 247.8 | 99.1 | 3.8 | ||
| Lorazepam | Lorazepam-d4 | 50 | 48.9 | 97.8 | 5.1 |
| 250 | 251.3 | 100.5 | 4.5 |
Table 2: GC-MS Analysis of Opioids in Whole Blood
| Analyte | Deuterated Internal Standard | Calibrator Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Morphine | Morphine-d3 | 25 | 24.1 | 96.4 | 6.2 |
| 100 | 102.8 | 102.8 | 4.9 | ||
| Codeine | Codeine-d6 | 25 | 25.9 | 103.6 | 5.5 |
| 100 | 98.7 | 98.7 | 4.1 | ||
| Hydrocodone | Hydrocodone-d3 | 25 | 24.5 | 98.0 | 5.8 |
| 100 | 101.2 | 101.2 | 4.7 |
Mandatory Visualizations
Caption: General workflow for forensic toxicology screening.
Caption: Impact of deuterated internal standards on the analytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. dl.astm.org [dl.astm.org]
Application of Isotope Dilution Mass Spectrometry in Drug Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that delivers highly accurate and precise quantification of analytes within complex mixtures.[1][2] It is widely regarded as a definitive method in analytical chemistry because it effectively minimizes errors that can arise from sample loss during preparation and analysis.[1] The core principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte, known as an internal standard (IS) or "spike," to the sample.[1][3] This labeled standard is chemically identical to the target analyte but possesses a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]
After the internal standard is introduced and thoroughly mixed to ensure homogeneity, the sample undergoes processing and is then analyzed by a mass spectrometer.[1] The mass spectrometer distinguishes between the native (naturally occurring) analyte and the isotopically labeled internal standard based on their mass-to-charge ratios.[1] By precisely measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.[1] A primary advantage of this method is that the accuracy of the final measurement is dependent on the ratio of the two species, which remains constant even if sample is lost during the preparation steps.[3]
Key Applications in Drug Analysis
IDMS is a cornerstone technique applied across various stages of pharmaceutical research and development.[4][5] Its applications range from early-stage drug discovery and metabolism studies to clinical therapeutic drug monitoring and the quality control of biologic drugs.[4][6]
Therapeutic Drug Monitoring (TDM)
Therapeutic Drug Monitoring (TDM) is essential for optimizing treatment outcomes, especially for drugs with a narrow therapeutic window where concentrations can be close to toxic levels.[7][8] TDM enables personalized dosing to maximize efficacy while minimizing adverse effects.[9][10] IDMS, typically coupled with liquid chromatography (LC-IDMS/MS), is the gold standard for TDM due to its high sensitivity, specificity, and accuracy.[7]
Example Application: Tacrolimus Quantification in Whole Blood Tacrolimus is an immunosuppressant drug commonly used to prevent organ rejection after transplantation. It has a narrow therapeutic range, making precise monitoring of its concentration in a patient's blood crucial. An LC-IDMS/MS method provides the necessary accuracy for this critical application.[1]
Pharmacokinetic (PK) and Drug Metabolism Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to drug development.[4] IDMS is an indispensable tool for these pharmacokinetic studies, allowing for the precise quantification of the parent drug and its metabolites in various biological matrices like plasma, urine, and tissues.[4][11] This information is critical for determining dosing regimens and understanding a drug's in vivo behavior.[4]
Analysis of Small Molecule Drugs
The vast majority of pharmaceuticals are small molecules. IDMS is routinely used for their characterization and quantification from discovery through to quality control.[12][13] The technique's ability to overcome matrix effects—interference from other components in a biological sample—makes it particularly valuable for achieving reliable quantification.[14]
Analysis of Biologics (e.g., Monoclonal Antibodies)
The analysis of large-molecule drugs like monoclonal antibodies (mAbs) presents unique challenges due to their complexity.[4][15] A common IDMS strategy for mAbs involves a "bottom-up" proteomics approach. The mAb is enzymatically digested into smaller peptides, and one or more unique "surrogate" peptides are quantified using their stable isotope-labeled peptide counterparts as internal standards.[16][17] More advanced approaches use a full-length stable isotope-labeled monoclonal antibody as the internal standard, which corrects for variability in all pre-analytical steps, including digestion.[18]
Data Presentation: Method Performance
Quantitative data from IDMS methods are rigorously evaluated through a validation process to ensure reliability.[19][20] Key performance metrics are summarized below for representative applications.
| Parameter | Tacrolimus in Whole Blood (Small Molecule) | Steroid Hormones in Water | Monoclonal Antibody (HDIT101) in Plasma | Illicit Drugs in Oral Fluid |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | Low ng/mL range | 0.035 - 10 ng/L[19] | 20 µg/mL[17] | 0.1 - 10.3 µg/mL[21] |
| Accuracy (% Bias) | Within ±15% | Within ±35% for 15/21 compounds[19] | -2% to 5%[17] | Not Specified |
| Precision (%RSD) | <15% | <20% | 8% to 11%[17] | Not Specified |
| Recovery (%) | Not specified, compensated by IS | >97%[22] | >98%[17] | Not Specified |
Mandatory Visualizations
Logical and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. idsplc.com [idsplc.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. newomics.com [newomics.com]
- 16. Proteomic applications of protein quantification by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. promise-proteomics.com [promise-proteomics.com]
- 19. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of Analytical Method LC MS/MS for Determination Isoniazid in Rats Serum | Suhendi | Pharmacon: Jurnal Farmasi Indonesia [journals.ums.ac.id]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with 4-Chlorophenyl-1,2-epoxybutane-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis using 4-Chlorophenyl-1,2-epoxybutane-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of quantitative results.[2]
Q2: How does a deuterated internal standard (IS) like this compound help in minimizing matrix effects?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612).[3] The core principle is that the deuterated IS has nearly identical physicochemical properties to the non-deuterated analyte.[1] Consequently, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the deuterated IS, any signal fluctuations caused by matrix effects are normalized, leading to more accurate and precise quantification.[1]
Q3: Can a deuterated internal standard like this compound completely eliminate matrix effects?
A3: While highly effective, a deuterated internal standard may not always perfectly correct for matrix effects.[3] In some instances, "differential matrix effects" can occur, where the analyte and the deuterated standard are affected differently by the matrix.[2] This can sometimes be attributed to slight differences in retention time (isotopic effect) between the analyte and the IS, causing them to elute in regions of varying matrix interference.[4] Therefore, thorough method development and validation are crucial.
Q4: What are the ideal characteristics of a deuterated internal standard?
A4: An ideal deuterated internal standard should have:
-
High Isotopic Purity: Typically ≥98% to ensure a distinct signal from the analyte.[5]
-
High Chemical Purity: Generally >99% to minimize interference from impurities.[4]
-
Stable Isotope Labeling: Deuterium atoms should be placed in chemically stable positions on the molecule to prevent H/D back-exchange with the solvent or matrix.[3][6] Positions like hydroxyl (-OH) or amino (-NH2) groups should be avoided.[3]
-
Sufficient Mass Difference: A mass difference of at least 3 amu is recommended to prevent isotopic crosstalk from the analyte's natural abundance isotopes.[7]
Q5: What is an "isotope effect" in chromatography and can it affect my results?
A5: The "isotope effect" refers to a slight shift in chromatographic retention time between a deuterated internal standard and the non-deuterated analyte.[4] This occurs because the carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can alter interactions with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier. If this separation is significant and leads to differential matrix effects, it can impact quantification.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results Despite Using this compound
Potential Causes and Solutions:
-
Differential Matrix Effects: The analyte and internal standard are not experiencing the same degree of ion suppression/enhancement.
-
Troubleshooting Step: Perform a matrix effect evaluation using the post-extraction spike method (see Experimental Protocol 1). If the IS-Normalized Matrix Factor is not close to 1.0, optimize the chromatographic separation to ensure co-elution in a region of minimal matrix interference or enhance sample cleanup.[1]
-
-
Isotopic Exchange (H/D Back-Exchange): The deuterium labels on this compound are exchanging with protons from the sample or solvent.
-
Troubleshooting Step: Conduct an incubation study (see Experimental Protocol 2) to assess the stability of the deuterated IS in the matrix and analytical solutions. If back-exchange is observed, consider adjusting the pH or temperature of the sample preparation process.[6][8] Ensure the deuterated standard is labeled at stable positions.[6]
-
-
Contamination of the Internal Standard: The this compound stock solution may be contaminated with the non-deuterated analyte.
-
Troubleshooting Step: Analyze the internal standard working solution alone to check for the presence of the unlabeled analyte. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2]
-
Caption: Troubleshooting workflow for inaccurate results.
Issue 2: High Variability in the this compound Peak Area
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in extraction recovery or pipetting errors.
-
Troubleshooting Step: Review the sample preparation protocol for consistency. Ensure accurate and precise liquid handling. Automating sample preparation can reduce variability.
-
-
Instability of the Internal Standard: Degradation of this compound during sample storage or processing.
-
Troubleshooting Step: Perform stability assessments, including freeze-thaw, bench-top, and long-term stability in the matrix.
-
-
Ion Source Contamination: Contaminants in the mass spectrometer's ion source can cause signal suppression.
-
Troubleshooting Step: Clean the ion source according to the manufacturer's recommendations.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
Objective: To quantify the extent of ion suppression or enhancement and to verify that this compound is adequately compensating for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the full extraction procedure.[4]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis: Calculate the Matrix Factor (MF), IS-Normalized MF, and Recovery (RE) using the formulas in the table below.
Protocol 2: Assessment of Isotopic Stability (H/D Back-Exchange)
Objective: To determine if deuterium atoms on this compound are exchanging with protons from the matrix or solvent.
Methodology:
-
Incubation: Spike this compound into the blank biological matrix.
-
Time Points: Incubate the spiked matrix at the temperature used during sample preparation for various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Processing: At each time point, process the samples using your standard extraction protocol.
-
LC-MS/MS Analysis: Analyze the extracted samples, monitoring for both this compound and the corresponding non-deuterated analyte.
-
Data Analysis: A significant increase in the signal of the non-deuterated analyte over time indicates H/D back-exchange.[6]
Data Presentation
Table 1: Hypothetical Matrix Effect Evaluation Data
| Parameter | Formula | Expected Value | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | ~ 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0).[1] |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | ~ 1.0 | Indicates how well the IS corrects for the matrix effect.[1] |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Overall efficiency of the entire analytical method. |
Visualization of Key Concepts
Caption: Principle of matrix effect compensation.
References
Technical Support Center: Analysis of Butoconazole and Its Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression when analyzing butoconazole (B1668104) and its impurities by LC-MS.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format for common issues encountered during the analysis of butoconazole and its impurities.
Q1: My butoconazole and/or impurity signal is significantly lower in matrix samples (e.g., plasma, formulation) compared to the standard solution. What could be the cause?
A1: This is a classic sign of ion suppression, where components in your sample matrix interfere with the ionization of your target analytes in the mass spectrometer's ion source.[1] Co-eluting matrix components can compete for ionization, leading to a reduced signal for butoconazole and its impurities.[1]
Initial Steps to Confirm Ion Suppression:
-
Post-Column Infusion Experiment: Continuously infuse a standard solution of butoconazole directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention times of your analytes of interest confirms the presence of ion-suppressing agents.
-
Matrix Effect Calculation: Compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the same analyte in a clean solvent. A ratio of less than 1 indicates ion suppression.[2]
Q2: How can I reduce ion suppression for my butoconazole impurity analysis?
A2: A multi-pronged approach involving sample preparation, chromatographic optimization, and method adjustments is often most effective.
Recommended Strategies:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[1]
-
Liquid-Liquid Extraction (LLE): This is a proven technique for butoconazole analysis.[3] An LLE procedure can effectively separate butoconazole and its impurities from many matrix components.
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts compared to protein precipitation.[1] Method development would be required to find the optimal sorbent and elution conditions for butoconazole and its impurities.
-
Protein Precipitation (PPT): While a simpler method, it may result in less clean extracts and more significant ion suppression compared to LLE or SPE.[4]
-
-
Optimize Chromatographic Separation:
-
Gradient Elution: Employ a gradient elution to better separate butoconazole and its impurities from matrix components.[3]
-
Column Choice: A high-efficiency column, such as a UPLC column, can provide better resolution and narrower peaks, reducing the chances of co-elution with interfering compounds.
-
Mobile Phase Modifiers: The use of appropriate mobile phase additives, like formic acid, can improve peak shape and ionization efficiency.[3]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for butoconazole, if available, will co-elute with the analyte and experience similar ion suppression, thus providing more accurate quantification.
-
Dilute the Sample: If sensitivity is not a concern, diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.
Q3: I am observing poor peak shapes for my butoconazole impurities. Could this be related to ion suppression?
A3: While poor peak shape is often a chromatographic issue (e.g., column overload, secondary interactions), it can be exacerbated by matrix effects. High concentrations of matrix components can affect the sample introduction and ionization process. Additionally, interactions with metal surfaces in the HPLC system, such as the column, can cause peak tailing and signal loss for certain compounds.[4] Using metal-free columns could be a consideration if you suspect analyte chelation with metal ions.[4]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1]
Q2: What are the common causes of ion suppression in the analysis of butoconazole and its impurities?
A2: Common causes of ion suppression include:
-
Endogenous matrix components: In biological samples like plasma, these include phospholipids, salts, and proteins.[1]
-
Excipients in formulations: In drug products, excipients such as polymers and surfactants can be major sources of ion suppression.
-
Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents can suppress the ionization of the analytes.
-
Co-eluting impurities or metabolites: High concentrations of impurities or metabolites that are structurally related to butoconazole can compete for ionization.
Q3: How do I quantitatively assess the matrix effect for my butoconazole method?
A3: The matrix effect (ME) can be quantitatively assessed by comparing the response of the analyte in the presence and absence of the matrix. A common approach is to compare the peak area of the analyte in a post-extraction spiked blank matrix sample (Set 2) with the peak area of the analyte in a neat solution at the same concentration (Set 1).
The Matrix Factor (MF) is calculated as: MF = Peak Area (Set 2) / Peak Area (Set 1)
An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect.
The Internal Standard (IS) normalized MF is often used to account for variability: IS-Normalized MF = MF (Analyte) / MF (IS)
The coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix should be within an acceptable range (e.g., <15%) for the method to be considered free from significant matrix effects.
Data Presentation
Table 1: Illustrative Matrix Effect and Recovery Data for Butoconazole Analysis
| Parameter | Butoconazole | Internal Standard | Acceptance Criteria |
| Matrix Factor (MF) | 0.85 | 0.88 | - |
| IS-Normalized MF | 0.97 | - | %CV < 15% |
| Recovery (%) | 85.2 | 88.5 | Consistent and precise |
| Process Efficiency (%) | 72.6 | 78.3 | - |
This table presents example data to illustrate the assessment of matrix effects. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE) for Butoconazole in Plasma
This protocol is adapted from a validated method for the determination of butoconazole in human plasma.[3]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., a structurally similar compound or a stable isotope-labeled butoconazole) to each sample, except for the blank.
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of tert-butyl methyl ether.
-
Shaking: Cap the tubes and shake for 10 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions for Butoconazole Analysis
This protocol is based on a published method and should be optimized for your specific instrument and impurity profile.[3]
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., Waters Xterra C18, 3 µm, 3.0 x 50.0 mm)[3]
-
Mobile Phase A: 0.1% Formic acid in water[3]
-
Mobile Phase B: Acetonitrile:Methanol (30:70, v/v) with 0.1% Formic acid[3]
-
Flow Rate: 0.5 mL/min[3]
-
Gradient:
-
0.0-0.5 min: 50% B
-
0.6-3.7 min: 50-95% B
-
3.8-4.5 min: 95% B
-
4.6-5.5 min: 50% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Butoconazole: To be determined based on your instrument (e.g., monitor precursor and product ions).
-
Impurities: Determine the precursor and product ions for each potential impurity.
-
Visualizations
References
Technical Support Center: Optimizing LC Analysis of 4-Chlorophenyl-1,2-epoxybutane-d5
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape issues encountered during the Liquid Chromatography (LC) analysis of 4-Chlorophenyl-1,2-epoxybutane-d5.
Frequently Asked Questions (FAQs)
Category 1: Peak Tailing
Q1: Why is the peak for my this compound analysis tailing?
A1: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase, particularly in reversed-phase chromatography. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: The epoxy and chloro groups on the analyte can interact with residual acidic silanol groups on silica-based stationary phases (like C18).[1][2] This secondary retention mechanism delays a portion of the analyte from eluting, causing a tail.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., more organic) than the initial mobile phase, it can cause band distortion and tailing as the sample travels to the column.[1][3]
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to asymmetrical peaks.[1][4]
-
System Dead Volume: Excessive volume in tubing, fittings, or connections between the injector and detector can cause the separated peak to broaden and tail.[2][4]
Q2: How can I eliminate peak tailing for this compound?
A2: To mitigate tailing, consider the following strategies:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase. This will protonate the residual silanol groups on the column, minimizing their interaction with the analyte.[4]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or similar reversed-phase column. End-capping "shields" the residual silanols, reducing the potential for secondary interactions.[2][5]
-
Optimize Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.[6][7]
-
Reduce Injection Mass: Test for column overload by injecting a diluted sample. If the peak shape improves, reduce the sample concentration or injection volume.[4]
-
System Maintenance: Ensure all fittings are secure and use tubing with a narrow internal diameter (e.g., 0.005") to minimize extra-column volume.[2]
Category 2: Peak Fronting
Q3: My chromatogram shows a fronting peak (a "shark fin" shape). What is the cause?
A3: Peak fronting is less common than tailing but typically points to a few specific issues:
-
Column Overload: Severe mass or volume overload is a primary cause of fronting.[6][8] The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting earlier.
-
Incompatible Sample Solvent: Dissolving the sample in a solvent that is much weaker than the mobile phase can lead to poor focusing of the analyte band at the head of the column, causing fronting.[6][9]
-
Column Degradation: A physical change in the column, such as a void or channel in the packed bed, can distort the flow path and lead to fronting peaks.[6][8] This would typically affect all peaks in the chromatogram.
Q4: What are the best practices to resolve peak fronting?
A4: To correct peak fronting, try these steps:
-
Reduce Sample Load: The most straightforward solution is to dilute the sample or decrease the injection volume.[6][7]
-
Match Sample Solvent to Mobile Phase: Prepare your sample in a diluent that is as close as possible to the initial mobile phase conditions.[6]
-
Check Column Health: If all peaks are fronting and the issue appeared suddenly, it may indicate column collapse.[10] Flushing the column or replacing it may be necessary.
Category 3: Broad Peaks
Q5: The peak for this compound is broad, resulting in poor sensitivity. How can I improve it?
A5: Broad peaks are generally a sign of poor chromatographic efficiency. The causes can be chemical or physical:
-
Column Deterioration: An old or contaminated column will lose its efficiency over time, leading to broader peaks.[11][12]
-
Extra-Column Band Broadening: As with tailing, excessive tubing length or diameter, or poorly made connections, can contribute to peak broadening.[1]
-
Sub-optimal Method Parameters: A flow rate that is too high or too low, or a column temperature that is not optimized, can reduce efficiency.[12][13]
-
Strong Sample Solvent: Injecting a large volume of a sample solvent stronger than the mobile phase can cause the initial analyte band to broaden before separation begins.[14]
Category 4: Analyte-Specific Questions
Q6: Does the deuterium (B1214612) labeling (d5) in the molecule affect the peak shape?
A6: The deuterium labeling itself is not a direct cause of poor peak shape like tailing or fronting. However, it can cause a slight shift in retention time compared to its non-deuterated analog, a phenomenon known as the "isotope effect".[15] In some cases, deuterated compounds may elute slightly earlier in reversed-phase LC.[15] The primary factors governing peak shape are the overall hydrophobicity and potential for secondary interactions of the molecule's core structure, not the deuteration.
Troubleshooting Summary
The table below summarizes common peak shape problems and their solutions for quick reference.
| Symptom | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanol groups.[1][3] | Use a mobile phase with a low pH modifier (e.g., 0.1% Formic Acid).[4] Use a modern, end-capped column.[2] |
| Sample solvent is stronger than mobile phase.[3] | Dissolve the sample in the initial mobile phase. | |
| Column overload (mass).[4][11] | Dilute the sample or reduce injection volume. | |
| Extra-column dead volume.[4] | Use narrow ID tubing and check all connections. | |
| Peak Fronting | Column overload (mass or volume).[6][16] | Dilute the sample or reduce injection volume. |
| Sample solvent is weaker than mobile phase.[6] | Dissolve the sample in the initial mobile phase. | |
| Column bed collapse/void.[8] | Flush the column; if unresolved, replace the column. | |
| Broad Peaks | Column degradation or contamination.[11][12] | Replace the guard column or the analytical column. |
| Extra-column band broadening.[1] | Minimize tubing length and diameter. | |
| Sub-optimal flow rate or temperature.[12] | Optimize flow rate and increase column temperature (e.g., to 40°C). |
Recommended Experimental Protocol
This protocol provides a starting point for developing a robust LC method for this compound, designed to achieve good peak shape.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile or Methanol.
-
Working Solution: Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) as the sample diluent.
2. LC System and Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: High-purity, end-capped C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detector: Mass Spectrometer (MS) or UV Detector (e.g., at 220 nm).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak shape issues.
A logical workflow for troubleshooting common peak shape issues in LC analysis.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. support.waters.com [support.waters.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. lcms.cz [lcms.cz]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. m.youtube.com [m.youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. peak shape optimisation for a very hydrophobic compound - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. microbenotes.com [microbenotes.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Technical Support Center: Solving Chromatographic Co-elution with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues. The content focuses on the effective use of deuterated internal standards to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem?
A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same or very similar times, resulting in overlapping peaks in the chromatogram.[1][2] This poses a significant problem in quantitative analysis because it prevents the accurate integration and measurement of the individual analyte peaks, leading to unreliable and erroneous results.[3] Co-elution can mask the presence of an analyte or lead to an overestimation of its concentration.
Q2: How do deuterated standards help solve co-elution issues?
A2: Deuterated internal standards are versions of the analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[4] In mass spectrometry (MS), the deuterated standard is easily distinguished from the native analyte due to its higher mass.[5] While the ideal scenario is to chromatographically resolve co-eluting peaks, a deuterated standard allows for accurate quantification even with co-elution. This is because the deuterated standard has nearly identical physicochemical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[6] By adding a known amount of the deuterated standard to the sample, any variations in the analytical process, including ion suppression or enhancement caused by co-eluting matrix components, will affect both the analyte and the standard proportionally.[7] The ratio of the analyte's signal to the deuterated standard's signal remains constant, enabling accurate quantification.[8]
Q3: What is the "isotope effect" and can it cause problems when using deuterated standards?
A3: The "isotope effect" refers to the slight difference in chromatographic retention time that can occur between a deuterated standard and its non-deuterated counterpart.[6][9] This happens because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to minor differences in how the molecule interacts with the stationary phase. While often negligible, a significant isotope effect can be problematic if the analyte and the deuterated standard do not experience the same degree of matrix effects at their slightly different elution times.[10] This can compromise the accuracy of the quantification.
Q4: What are the key considerations when selecting and using a deuterated internal standard?
A4: Several factors are crucial for the effective use of deuterated internal standards:
-
Isotopic Purity and Enrichment: The deuterated standard should have high isotopic enrichment (ideally ≥98%) to minimize the presence of the unlabeled analyte, which could lead to an overestimation of the analyte's concentration.[4]
-
Position of Deuterium Labeling: Deuterium atoms should be placed in stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[4] Exchange can compromise the mass difference and the integrity of the analysis.
-
Degree of Deuteration: A sufficient number of deuterium atoms (typically three or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk.[8]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute as closely as possible with the analyte.[4][11]
Q5: When should I use a deuterated standard versus trying to optimize my chromatography?
A5: The decision depends on the specific situation. If the co-elution is with a known, well-characterized interference, optimizing the chromatography to achieve baseline separation is often the preferred first step.[12][13] This can involve adjusting the mobile phase composition, gradient, temperature, or changing the stationary phase.[14] However, in complex matrices where the co-eluting species are unknown or numerous, complete chromatographic resolution may not be feasible. In such cases, a deuterated internal standard is an invaluable tool for accurate quantification despite the co-elution.[15]
Troubleshooting Guides
Scenario: My analyte of interest is co-eluting with an unknown matrix component in a plasma sample, leading to inconsistent quantification. How can I use a deuterated standard to resolve this?
This guide provides a step-by-step approach to implementing a deuterated internal standard to overcome co-elution and achieve accurate quantification.
Logical Workflow for Troubleshooting Co-elution with a Deuterated Standard
Caption: A logical workflow for addressing co-elution issues using a deuterated internal standard.
Experimental Protocol: Quantification of a Drug in Human Plasma with a Deuterated Internal Standard
This protocol outlines a general procedure. Specific parameters should be optimized for the particular analyte and internal standard.
1. Materials:
-
Analyte of interest
-
Deuterated internal standard (e.g., Analyte-d4)
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
2. Sample Preparation (Protein Precipitation): [6]
-
Prepare a stock solution of the deuterated internal standard in a suitable solvent (e.g., methanol).
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3. LC-MS/MS Method:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
MS/MS Transitions:
-
Optimize the precursor and product ions for both the analyte and the deuterated internal standard using infusion.
-
Example:
-
Analyte: Q1 (m/z) -> Q3 (m/z)
-
Deuterated IS: Q1 (m/z + 4) -> Q3 (m/z + 4 or other stable fragment)
-
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Deuterated IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
Quantitative Data Summary
The use of a deuterated internal standard significantly improves the precision and accuracy of quantitative analysis, especially in the presence of matrix effects that can arise from co-elution.
| Parameter | Without Internal Standard | With Structural Analog IS | With Deuterated IS |
| Precision (%CV) | 15 - 30% | 5 - 15% | < 5% |
| Accuracy (%Bias) | ± 20 - 40% | ± 10 - 20% | < ± 5% |
| Matrix Effect Variability | High | Moderate | Low |
| This table summarizes typical performance improvements and is based on generally accepted principles and data from various studies. Actual results may vary depending on the specific assay and matrix.[4][6] |
Visualization of Co-elution
Caption: Diagram illustrating chromatographic co-elution where two distinct compounds (blue and red) elute at very similar retention times, resulting in a single, unresolved peak.
References
- 1. Co-elution in a nutshell | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. texilajournal.com [texilajournal.com]
stability testing of 4-Chlorophenyl-1,2-epoxybutane-d5 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 4-Chlorophenyl-1,2-epoxybutane-d5 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A: To ensure the isotopic and chemical purity of this compound, solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[1][2][3] For long-term storage (months to years), -20°C or below is recommended.[1][2] For short to medium-term storage (weeks to months), 2-8°C is suitable.[1] Always use amber vials or protect transparent vials from light to prevent photolytic degradation.[3][4]
Q2: Which solvents are recommended for preparing solutions of this compound?
A: High-purity aprotic solvents are highly recommended to prevent deuterium-hydrogen (H/D) exchange.[1] Suitable solvents include acetonitrile (B52724), methanol, and ethyl acetate.[1] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, thereby compromising the isotopic purity of the standard.[1]
Q3: How can I be sure of the chemical and isotopic purity of my this compound standard?
A: The purity of your deuterated standard should be verified upon receipt and periodically. High-resolution mass spectrometry (HRMS) is effective for determining isotopic enrichment by analyzing the distribution of isotopologues.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the position of deuterium labels and assess isotopic purity.[2] High-performance liquid chromatography (HPLC) coupled with a suitable detector can be used to assess chemical purity.[1]
Q4: Is it advisable to mix this compound with other deuterated standards in a single stock solution?
A: While possible, it is generally recommended to prepare individual stock solutions for each deuterated standard.[1] This approach provides greater flexibility and minimizes the risk of cross-reactivity or co-elution issues during analysis.
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of this compound in my stock solution over time.
-
Question: What could be causing the decrease in concentration?
-
Answer: A decrease in concentration can be due to several factors:
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thus increasing the concentration of the standard. However, if you are diluting to a specific concentration for your working solution, this might appear as a decrease in the original stock.
-
Adsorption to the Container: The compound may adsorb to the surface of the storage vial, especially if stored in plastic containers. It is advisable to use glass vials.
-
Degradation: The compound may be degrading due to improper storage conditions such as exposure to light, elevated temperatures, or reactive species in the solvent.[2][4]
-
-
-
Question: How can I prevent this issue?
-
Answer:
-
Ensure vials are tightly sealed with PTFE-lined caps.[3]
-
Store solutions at the recommended low temperatures (-20°C for long-term).[1][2][4]
-
Use amber glass vials to protect the solution from light.[3][4]
-
Prepare fresh working solutions from a concentrated stock solution on the day of the experiment.[1]
-
-
Issue 2: My analytical results show a loss of deuterium from this compound.
-
Question: What is causing the loss of deuterium (H/D exchange)?
-
Question: How can I minimize or prevent H/D exchange?
-
Answer:
-
Use high-purity aprotic solvents such as acetonitrile for preparing solutions.[1]
-
Avoid aqueous solutions, especially those with acidic or basic pH.
-
Handle the standard in a dry atmosphere (e.g., under nitrogen or argon) to minimize exposure to atmospheric moisture.[2][3]
-
Use thoroughly dried glassware.
-
-
Stability Data
The following table summarizes the expected stability of this compound in a solution of acetonitrile (1 mg/mL) under various storage conditions. This data is provided for guidance and should be confirmed by in-house stability studies.
| Storage Condition | Duration | Expected Purity |
| -20°C in amber vial | 12 months | >99% |
| 4°C in amber vial | 6 months | >98% |
| Room Temperature (20-25°C) in amber vial | 1 month | >95% |
| Room Temperature (20-25°C) in clear vial (exposed to light) | 1 week | <90% |
| 40°C in amber vial | 1 week | <92% |
Experimental Protocol for Stability Testing
This protocol outlines a method for assessing the stability of this compound in solution.
1. Objective: To determine the stability of this compound in a specified solvent under defined storage conditions.
2. Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile)
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
-
HPLC-MS/MS system
3. Procedure:
-
Preparation of Stock Solution:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.[3]
-
Accurately weigh the required amount of the standard and dissolve it in the chosen solvent in a volumetric flask to achieve a final concentration of 1 mg/mL.[3]
-
Sonicate briefly to ensure complete dissolution.
-
-
Sample Storage:
-
Aliquot the stock solution into several amber glass vials and seal them tightly.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, 40°C).
-
For photostability testing, store a set of vials in a clear glass container exposed to light, alongside a control set wrapped in aluminum foil.[2]
-
-
Analysis:
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 12 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC-MS/MS analysis.
-
Analyze the sample to determine the purity and concentration of this compound.
-
Monitor for the appearance of any degradation products.
-
4. Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
The compound is considered stable if the purity remains within a predefined acceptance criterion (e.g., >98%).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Butoconazole Impurity 6
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. The quantification of impurities, such as Butoconazole Impurity 6, requires robust and reliable analytical methods. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of Butoconazole Impurity 6. Experimental data and detailed protocols are presented to support the comparison.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method compared to a conventional HPLC-UV method for the quantification of Butoconazole Impurity 6. These values are based on established international guidelines for analytical method validation.[1][2][3][4][5]
| Parameter | LC-MS/MS | HPLC-UV | Justification |
| Specificity | High (Mass-based) | Moderate to High | LC-MS/MS offers superior specificity by differentiating compounds based on their mass-to-charge ratio, minimizing interference from matrix components or other impurities.[6] HPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to co-eluting compounds with similar chromophores. |
| Linearity (r²) | >0.998 | >0.995 | Both methods can achieve excellent linearity over a defined concentration range.[7][8] |
| Limit of Detection (LOD) | 0.5 ng/mL | 10 ng/mL | LC-MS/MS is inherently more sensitive, allowing for the detection of trace-level impurities.[6] |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 30 ng/mL | The lower LOQ of LC-MS/MS enables accurate and precise measurement of impurities at very low concentrations.[6][8] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Both methods can provide high accuracy, but the specificity of LC-MS/MS often leads to more reliable recovery data.[8] |
| Precision (%RSD) | < 5% | < 10% | The high selectivity and signal-to-noise ratio of LC-MS/MS typically result in better precision (repeatability and intermediate precision).[7] |
| Robustness | Good | Excellent | HPLC-UV methods are often considered more "rugged" and less susceptible to minor variations in experimental conditions compared to the more complex LC-MS/MS systems. |
Experimental Protocols
LC-MS/MS Method for Quantification of Butoconazole Impurity 6
This protocol outlines a typical experimental setup for the validation of an LC-MS/MS method for Butoconazole Impurity 6.
1. Materials and Reagents:
-
Butoconazole Nitrate Reference Standard
-
Butoconazole Impurity 6 Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Butoconazole drug substance/product for spiking
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate Impurity 6 from Butoconazole and other potential impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Butoconazole Impurity 6 and an internal standard (if used) would be determined during method development. For Butoconazole, a transition of m/z 413.4 > 164.9 has been reported.[9]
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
5. Validation Parameters and Procedures:
-
Specificity: Analyze blank samples, samples spiked with Butoconazole, and samples spiked with Impurity 6 to demonstrate the absence of interfering peaks at the retention time of the analyte.[4][6]
-
Linearity: Prepare a series of calibration standards of Impurity 6 over a relevant concentration range (e.g., LOQ to 150% of the specification limit). Plot the peak area response against the concentration and determine the correlation coefficient (r²).[7]
-
Accuracy: Analyze samples of the drug substance/product spiked with known concentrations of Impurity 6 at three levels (e.g., 80%, 100%, and 120% of the specification limit). Calculate the percentage recovery.[8]
-
Precision:
-
Repeatability: Analyze six replicate preparations of a sample spiked with Impurity 6 at 100% of the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Calculate the relative standard deviation (%RSD) for each set of measurements.[2]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Impurity 6 that can be reliably detected and quantified, respectively, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[2]
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature, mobile phase composition, flow rate) and assess the impact on the results.[2]
Mandatory Visualizations
Caption: Workflow for LC-MS/MS Method Validation.
Caption: Factors Influencing Analytical Method Selection.
References
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolian.com [resolian.com]
- 7. ijper.org [ijper.org]
- 8. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Quantitative Analysis: Featuring 4-Chlorophenyl-1,2-epoxybutane-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that dictates the accuracy, precision, and robustness of a bioanalytical method. This guide provides an objective comparison of 4-Chlorophenyl-1,2-epoxybutane-d5, a deuterated internal standard, with other classes of internal standards. The comparison is supported by established analytical principles and illustrative experimental data from analogous compounds, offering a comprehensive framework for selecting the most appropriate internal standard for your research needs.
The Role of Internal Standards in Quantitative Analysis
Internal standards (IS) are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow.[1] An ideal internal standard mimics the physicochemical properties of the analyte, ensuring it is equally affected by variations in sample preparation, injection volume, and instrument response.[1] The two primary types of internal standards used are stable isotope-labeled (SIL) internal standards, such as deuterated and ¹³C-labeled compounds, and non-isotopically labeled structural analogs.
Performance Comparison: this compound and Alternatives
This compound is the deuterated form of a Butoconazole impurity and is designed for use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS. While deuterated standards are widely used due to their cost-effectiveness and ready availability, they possess inherent limitations that can impact data accuracy.
The primary alternatives to deuterated standards like this compound are ¹³C-labeled internal standards and non-deuterated structural analogs.
Key Performance Parameters:
| Parameter | Deuterated Internal Standard (e.g., this compound) | ¹³C-Labeled Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Co-elution with Analyte | Potential for slight chromatographic shift (isotope effect) leading to differential matrix effects.[2][3][4] | Typically co-elutes perfectly with the analyte, providing superior correction for matrix effects. | Chromatographic behavior will differ from the analyte, potentially leading to significant differences in matrix effects. |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic separation from the analyte.[3][4] | Excellent, as it experiences the same ionization suppression or enhancement as the analyte. | Variable and often poor, as its ionization efficiency can be affected differently by the matrix compared to the analyte. |
| Recovery & Sample Preparation | Very similar to the analyte. | Virtually identical to the analyte. | May differ from the analyte, leading to inaccurate quantification if not carefully validated. |
| Potential for Isotopic Instability | Risk of deuterium-hydrogen exchange, which can lead to the formation of the unlabeled analyte.[2] | Highly stable, with no risk of label exchange. | Not applicable. |
| Cost | Generally lower than ¹³C-labeled standards. | Typically higher due to more complex synthesis. | Generally the lowest cost option. |
| Availability | Widely available for many common analytes. | Less common and may require custom synthesis. | Often readily available commercial compounds. |
Experimental Data: Illustrative Comparison
Analyte: Sirolimus
| Parameter | Deuterated IS (Sirolimus-d3) | Analog IS (Desmethoxyrapamycin) |
| Inter-patient Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
| Conclusion | The deuterated IS yielded improved results and appeared to be less affected by the variability of interpatient matrices.[5] | The analog IS resulted in higher variability in patient samples.[5] |
This data demonstrates the superior precision that is often achieved with the use of a deuterated internal standard compared to a structural analog, primarily due to its closer physicochemical mimicry of the analyte.
Experimental Protocols
To objectively compare the performance of different internal standards for a specific analyte, a series of validation experiments should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To determine the ability of different internal standards to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
This compound
-
Alternative internal standard (e.g., a ¹³C-labeled analog or a non-deuterated structural analog)
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and each internal standard are prepared in the final mobile phase composition.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and each internal standard are added to the extracted matrix.
-
Set 3 (Pre-extraction Spike): The analyte and each internal standard are added to the blank matrix before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples by a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte in post-extraction spike) / (Peak area of analyte in neat solution) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak area ratio of analyte/IS in post-extraction spike) / (Peak area ratio of analyte/IS in neat solution)
-
Calculate Recovery: Recovery (%) = (Peak area of analyte in pre-extraction spike) / (Peak area of analyte in post-extraction spike) * 100
-
Interpretation of Results:
A lower coefficient of variation (CV) for the IS-normalized MF across the different matrix sources indicates better compensation for the variability of the matrix effect by the internal standard. An ideal internal standard will also show a recovery value that is consistent and similar to that of the analyte.
Visualizing the Concepts
To better understand the experimental process and the potential pitfalls of using deuterated internal standards, the following diagrams are provided.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: The deuterium (B1214612) isotope effect leading to chromatographic shift.
Conclusion
The selection of an internal standard is a critical decision in quantitative bioanalysis. While this compound, as a deuterated internal standard, offers a cost-effective and generally reliable option, researchers must be aware of its potential limitations, namely the deuterium isotope effect and the potential for H/D exchange. For assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is often the superior choice, as it is less prone to these issues. Non-deuterated analog standards should be used with caution and require extensive validation to ensure they adequately compensate for analytical variability. Ultimately, the choice of internal standard should be based on a thorough evaluation of the specific requirements of the assay and validated through rigorous experimentation.
References
The Gold Standard: Enhancing Bioanalytical Accuracy and Precision with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard is a critical decision that significantly impacts the reliability of data from liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards with their non-deuterated (structural analogue) counterparts, supported by experimental data and detailed methodologies, to inform best practices in bioanalytical quantification.
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely regarded as the gold standard for achieving this.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to non-deuterated or structural analogue internal standards.[1][4] The key advantage of deuterated standards lies in their ability to more effectively compensate for matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[4][5] Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[6]
The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards from published and representative studies.
Table 1: Comparison of Internal Standards for the Quantification of a Drug by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[7]
Table 2: Key Performance Characteristics of Deuterated vs. Non-Deuterated Internal Standards
| Characteristic | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing similar ionization suppression or enhancement.[6] | Variable: Different retention times and physicochemical properties can lead to poor compensation.[4] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[4] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[4] |
| Accuracy | High: Typically within ±15% of the nominal value.[8] | Lower: Can be significantly biased.[8] |
| Precision | High: Typically ≤15% CV (≤20% at LLOQ).[8] | Lower: Often >15% CV.[8] |
| Cost & Availability | Higher cost and may require custom synthesis.[4] | Generally lower cost and more readily available.[4] |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a validation experiment should be conducted. Below are detailed methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Addition
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Sets Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in a neat solvent (e.g., mobile phase).
-
Set 2 (Post-Extraction Spike): Extract at least six different sources of blank biological matrix. Spike the extracted blank matrix with the analyte and internal standard at the same concentration as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate for both the analyte and the internal standard for each matrix source:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
-
Internal Standard-Normalized Matrix Factor (IS-normalized MF):
-
IS-normalized MF = MF of analyte / MF of internal standard
-
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[7] A lower CV indicates better compensation for the variability of the matrix effect.[1]
Protocol 2: Sample Preparation using Protein Precipitation
Objective: A rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.
Methodology:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Visualizing the Bioanalytical Workflow and Key Concepts
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the principles behind the use of deuterated internal standards.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: How deuterated standards compensate for matrix effects.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
Conclusion
The use of deuterated internal standards in bioanalytical assays provides a significant advantage in achieving high levels of accuracy and precision.[2] By closely mimicking the behavior of the analyte throughout the analytical process, these standards effectively compensate for various sources of error, leading to more reliable and reproducible data.[2] While the initial cost of deuterated standards may be higher, the investment is justified by the improved data quality and the reduced risk of failed studies or regulatory inquiries.[5] For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. opentrons.com [opentrons.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
The Gold Standard of Internal Standards: A Comparative Guide to Deuterated vs. C13-Labeled Analogs in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data quality, accuracy, and reliability. While both deuterated (D-labeled) and Carbon-13 (C13-labeled) stable isotope-labeled internal standards are widely used, a comprehensive evaluation of their performance characteristics reveals a clear frontrunner. This guide provides an objective, data-driven comparison of 4-Chlorophenyl-1,2-epoxybutane-d5 and C13-labeled internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate analog for your analytical needs.
The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[1] While both deuterated and C13-labeled standards are designed to meet this ideal, inherent physicochemical differences can lead to significant variations in their analytical performance.
Key Performance Parameters: A Head-to-Head Comparison
A critical evaluation of deuterated and C13-labeled internal standards reveals distinct advantages for C13-labeled analogs, particularly in the areas of chromatographic co-elution, accuracy, and precision.
| Parameter | Deuterated (e.g., this compound) | C13-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte. This is known as the "isotope effect."[1][2] | Co-elutes perfectly with the analyte under various chromatographic conditions.[1][2] | The superior co-elution of C13-labeled internal standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error in an example.[1] Another study showed a mean bias of 96.8%.[1] | Demonstrates improved accuracy and precision. A comparative study reported a mean bias of 100.3%.[1] | The use of C13-labeled internal standards in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards. |
| Isotopic Stability | Deuterium (B1214612) atoms can be susceptible to back-exchange with protons from the solvent or matrix, especially if located at labile positions. | Carbon-13 atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange. | C13-labeled standards offer greater stability and reliability, eliminating the risk of compromised data due to isotopic exchange. |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | C13-labeled internal standards are the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
Experimental Evidence: The Superiority of C13-Labeling
A growing body of scientific literature underscores the advantages of C13-labeled internal standards over their deuterated counterparts.
In a study on the analysis of amphetamines, it was observed that the chromatographic resolution between the analyte and its deuterated internal standard increased with the number of deuterium substitutions.[2] In contrast, the ¹³C₆-labeled amphetamine co-eluted perfectly with the unlabeled analyte under both acidic and basic mobile phase conditions.[2] This perfect co-elution is critical for accurate quantification, as it ensures that both the analyte and the internal standard experience the same matrix effects at the point of ionization.
Another comprehensive lipidomics study directly compared the performance of a biologically generated, uniformly C13-labeled internal standard mixture with a commercially available deuterated internal standard mixture. The results demonstrated a significant improvement in data quality, with a notable reduction in the coefficient of variation (CV%) for the quantified lipids when using the C13-labeled standards.
Experimental Protocols
To provide a framework for the comparative evaluation of internal standards, the following are detailed methodologies for key experiments. These protocols are based on established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA (ICH M10).[3][4]
Protocol 1: Comparative Assessment of Chromatographic Co-elution
Objective: To determine the chromatographic resolution between the analyte and its deuterated and C13-labeled internal standards.
Materials:
-
Analyte of interest
-
Deuterated internal standard (e.g., this compound)
-
C13-labeled internal standard
-
LC-MS/MS system with a high-resolution chromatography column (e.g., C18)
-
Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Prepare individual standard solutions of the analyte and each internal standard in a suitable solvent.
-
Prepare a mixture containing the analyte and both internal standards.
-
Inject the mixture onto the LC-MS/MS system.
-
Develop a chromatographic method with a shallow gradient to maximize the separation potential.
-
Monitor the elution of the analyte and each internal standard using their specific mass-to-charge ratios (m/z).
-
Calculate the retention time for each compound.
-
Determine the chromatographic resolution (Rs) between the analyte and each internal standard using the following formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂) Where RT is the retention time and W is the peak width at the base.
Expected Outcome: The C13-labeled internal standard is expected to have an Rs value close to zero, indicating perfect co-elution. The deuterated internal standard will likely have a measurable Rs value, indicating a chromatographic shift.
Protocol 2: Evaluation of Matrix Effect
Objective: To assess and compare the ability of the deuterated and C13-labeled internal standards to compensate for matrix effects.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
Analyte of interest
-
Deuterated and C13-labeled internal standards
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = MF of analyte / MF of internal standard
-
Compare the IS-Normalized MF for the deuterated and C13-labeled internal standards across the different matrix lots.
Expected Outcome: The IS-Normalized MF for the C13-labeled internal standard should be closer to 1 and have a lower coefficient of variation (CV%) across the different matrix lots compared to the deuterated internal standard, indicating superior compensation for matrix effects.
Visualizing the Concepts: Workflows and Isotopic Effects
To further illustrate the concepts discussed, the following diagrams depict a typical bioanalytical workflow and the principle of isotopic internal standards.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Principle of isotopic internal standards and their chromatographic behavior.
Conclusion: The Unambiguous Choice for High-Quality Bioanalysis
While deuterated internal standards like this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of C13-labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices. For researchers and drug development professionals where data integrity is paramount, the investment in C13-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. courses.washington.edu [courses.washington.edu]
Assessing the Linearity of Quantification with 4-Chlorophenyl-1,2-epoxybutane-d5: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount for reliable study outcomes. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to ensure precision and accuracy. This guide provides a comparative assessment of 4-Chlorophenyl-1,2-epoxybutane-d5, a deuterated internal standard, against a hypothetical structural analog internal standard for the quantification of 4-Chlorophenyl-1,2-epoxybutane.
The selection of an appropriate internal standard is a critical step in method development. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variability. Deuterated internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the unlabeled analyte.[1] This leads to similar extraction recovery, ionization efficiency, and chromatographic retention time, ultimately resulting in more accurate and precise quantification.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
To illustrate the advantages of a deuterated internal standard, this section presents a hypothetical yet representative comparison of linearity data for the quantification of 4-Chlorophenyl-1,2-epoxybutane using either this compound or a structural analog (e.g., 4-Bromophenyl-1,2-epoxybutane) as the internal standard. The data presented in the tables below are based on typical performance characteristics observed in LC-MS/MS method validations.
Table 1: Linearity of Quantification using this compound
| Parameter | Value |
| Analyte | 4-Chlorophenyl-1,2-epoxybutane |
| Internal Standard | This compound |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy at LOQ | 95% - 105% |
| Precision at LOQ (%RSD) | < 10% |
Table 2: Linearity of Quantification using a Structural Analog Internal Standard
| Parameter | Value |
| Analyte | 4-Chlorophenyl-1,2-epoxybutane |
| Internal Standard | 4-Bromophenyl-1,2-epoxybutane (Hypothetical) |
| Calibration Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy at LOQ | 85% - 115% |
| Precision at LOQ (%RSD) | < 15% |
The data clearly indicates the superior performance of the deuterated internal standard, with a wider linear range, lower LOD and LOQ, and better accuracy and precision, particularly at the lower end of the calibration curve.
Experimental Protocols
A detailed methodology for establishing the linearity of quantification for 4-Chlorophenyl-1,2-epoxybutane using this compound as an internal standard is provided below.
Objective: To assess the linearity of the response of 4-Chlorophenyl-1,2-epoxybutane over a defined concentration range.
Materials:
-
4-Chlorophenyl-1,2-epoxybutane (analyte) reference standard
-
This compound (internal standard)
-
Control biological matrix (e.g., human plasma)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
-
Calibration Standard Preparation:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 to 1000 ng/mL).
-
Prepare a working internal standard solution at a constant concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation:
-
Spike a known volume of the control biological matrix with the analyte working standard solutions to create calibration standards.
-
Add a fixed volume of the internal standard working solution to all calibration standards and blank samples.
-
Perform a protein precipitation extraction by adding three volumes of cold acetonitrile, vortexing, and centrifuging.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable C18 column and a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for assessing the linearity of quantification.
Caption: Decision tree for internal standard selection.
References
Determining the Limits of Detection and Quantification for Butoconazole Impurity 6: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for impurity detection is paramount to ensuring drug safety and quality. This guide provides a comparative framework for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Butoconazole Impurity 6, a potential impurity in the antifungal agent Butoconazole.
Comparison of Analytical Methods
The selection of an analytical method will directly impact the achievable LOD and LOQ values. High-Performance Liquid Chromatography (HPLC) is a widely used technique for impurity profiling in pharmaceuticals. For enhanced sensitivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often employed. The following table provides a template for comparing the performance of these methods once the experimental work is completed.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | [To be determined experimentally] | [To be determined experimentally] |
| LC-MS/MS | [To be determined experimentally] | [To be determined experimentally] |
| Alternative Method 1 | [To be determined experimentally] | [To be determined experimentally] |
| Alternative Method 2 | [To be determined experimentally] | [To be determined experimentally] |
Experimental Protocols
The following are detailed methodologies for determining the LOD and LOQ of Butoconazole Impurity 6 using HPLC-UV and LC-MS/MS. These protocols are based on established principles of analytical method validation.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation of Butoconazole and its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance for Butoconazole Impurity 6. This should be determined using a UV scan of a standard solution of the impurity.
-
Injection Volume: Typically 10-20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution of Butoconazole Impurity 6: Accurately weigh a known amount of Butoconazole Impurity 6 reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards at various low concentrations.
3. Determination of LOD and LOQ:
The LOD and LOQ can be determined using one of the following approaches:
-
Based on Signal-to-Noise Ratio:
-
Prepare a series of solutions of Butoconazole Impurity 6 at decreasing concentrations.
-
Inject these solutions into the HPLC system.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
Prepare a calibration curve using a series of low-concentration standards of Butoconazole Impurity 6.
-
Calculate the standard deviation of the response (σ), which can be determined from the y-intercepts of the regression line of the calibration curve or from the analysis of a number of blank samples.
-
Calculate the slope (S) of the calibration curve.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity and is ideal for detecting trace-level impurities.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but the mobile phase components must be volatile and compatible with the MS detector (e.g., using formic acid or ammonium (B1175870) formate (B1220265) as buffer additives).
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of Butoconazole Impurity 6.
-
Multiple Reaction Monitoring (MRM): The most sensitive and selective mode for quantification. This requires identifying a precursor ion (the molecular ion of the impurity) and a stable product ion after fragmentation.
-
Precursor Ion (Q1): The m/z of the protonated or deprotonated molecule of Butoconazole Impurity 6.
-
Product Ion (Q3): A characteristic fragment ion of the impurity.
-
-
Optimization: The collision energy and other MS parameters should be optimized to maximize the signal intensity of the selected MRM transition.
-
2. Preparation of Solutions:
-
Prepare stock and working standard solutions as described for the HPLC-UV method, but potentially at lower concentrations due to the higher sensitivity of the LC-MS/MS technique.
3. Determination of LOD and LOQ:
-
The determination of LOD and LOQ for the LC-MS/MS method follows the same principles as the HPLC-UV method (signal-to-noise ratio or calibration curve statistics). However, due to the significantly lower background noise in MRM mode, the achievable LOD and LOQ values are expected to be much lower.
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for the experimental determination of the Limit of Detection and Limit of Quantification for an analyte.
Caption: General workflow for determining LOD and LOQ.
The Gold Standard of Quantification: A Comparative Guide to Isotope Dilution Methods
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, isotope dilution mass spectrometry (IDMS) stands as the definitive method. This guide provides an objective comparison of the performance characteristics of isotope dilution methods against common alternatives, supported by experimental data. Detailed experimental protocols for key applications are also presented to facilitate practical implementation.
Isotope dilution is a powerful analytical technique that minimizes errors arising from sample preparation and instrumental analysis by using an isotopically labeled version of the analyte as an internal standard. This "spike" is added to the sample at the earliest stage, ensuring that any subsequent loss of analyte is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the natural and labeled isotopes, a measurement that is inherently more precise and less susceptible to matrix effects than the absolute signal intensity used in other methods.
Performance Characteristics: A Head-to-Head Comparison
The superiority of isotope dilution methods, particularly IDMS, over other quantitative techniques like external calibration, internal standard, and standard addition is well-documented. The key performance characteristics are summarized below.
Data Presentation: Quantitative Comparison of Analytical Methods
| Performance Metric | Isotope Dilution Mass Spectrometry (IDMS) | External Calibration | Internal Standard (Non-Isotopic) | Standard Addition |
| Accuracy | High (often considered a primary or reference method). Results for Ochratoxin A were within the certified range of a reference material.[1] | Lower, highly susceptible to matrix effects. Results for Ochratoxin A were 18-38% lower than the certified value.[1] | Moderate to High. Can compensate for some matrix effects and instrumental drift. | High. Compensates for matrix effects by analyzing the analyte in the sample matrix itself. |
| Precision (%RSD) | Excellent. Typically < 5%. For trimethylazanium (B1229207) analogues, intra-day < 6.4% and inter-day < 9.9%. | Good to Poor. Dependent on matrix complexity and instrumental stability. For trimethylazanium analogues, intra-day < 10.7% and inter-day 10.6%. | Good. Can improve precision compared to external calibration. | Good to Poor. Can be labor-intensive, leading to poorer precision.[1] |
| Linearity (r²) | Excellent. Typically ≥ 0.999. For trimethylazanium analogues, ≥ 0.9996. | Good. Typically ≥ 0.99. For trimethylazanium analogues, ≥ 0.996. | Good. Similar to external calibration. | Good. Performed for each sample. |
| Limit of Detection (LOD) | Very Low. For iodine determination, LOD was 0.01 mg/kg. | Low. For iodine determination, LOD was 0.02 mg/kg. | Low. Dependent on the internal standard's purity and response. | Low. Can improve detection limits in some cases. |
| Matrix Effect Compensation | Excellent. The co-eluting isotopic internal standard experiences the same matrix effects as the analyte. | Poor. Highly susceptible to ion suppression or enhancement. | Moderate. The internal standard may not behave identically to the analyte in the matrix. | Excellent. Calibration is performed in the sample matrix. |
| Throughput | Moderate. Requires addition of internal standard to each sample. | High. A single calibration curve can be used for multiple samples. | High. Similar to external calibration. | Low. Requires multiple analyses for each sample. |
Experimental Protocols: From Theory to Practice
Detailed and validated experimental protocols are crucial for the successful implementation of isotope dilution methods. Below are examples for two common applications: therapeutic drug monitoring and pesticide residue analysis.
Therapeutic Drug Monitoring: Quantification of Antibiotics by LC-MS/MS
This protocol describes a method for the quantification of multiple antibiotics in human serum.[2]
1. Sample Preparation:
-
To a 50 µL serum sample, add 50 µL of an internal standard working solution containing the stable isotope-labeled analogues of the target antibiotics.
-
Vortex and incubate for 15 minutes at 4°C to ensure equilibration.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex, incubate for 15 minutes at 4°C, and then centrifuge.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a C8 reversed-phase column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile. The total run time is typically around 4 minutes.
-
Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for each native antibiotic and its isotopically labeled internal standard using Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
Integrate the peak areas for the analyte and its corresponding internal standard.
-
Calculate the peak area ratio for each analyte.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the antibiotics in the patient samples by interpolating their peak area ratios from the calibration curve.
Pesticide Residue Analysis: Quantification in Soybeans by GC-MS
This protocol details a method for the determination of various pesticide residues in a complex matrix like soybeans.
1. Sample Preparation (QuEChERS method):
-
Weigh 10 g of homogenized soybean sample into a 50 mL centrifuge tube.
-
Add a known amount of the isotopically labeled internal standard for each target pesticide.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate) and shake again.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant (acetonitrile extract) for cleanup.
-
Perform dispersive solid-phase extraction (dSPE) cleanup by adding a mixture of sorbents (e.g., PSA, C18) to remove interfering matrix components.
-
Centrifuge and transfer the final extract for analysis.
2. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for pesticide analysis (e.g., a low-bleed phenyl-arylene polymer). Employ a temperature-programmed oven to separate the pesticides.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) to detect and quantify the target pesticides and their labeled internal standards.
3. Data Analysis:
-
Calculate the ratio of the peak area of the native pesticide to its corresponding isotopically labeled internal standard.
-
Use a calibration curve, prepared in a similar matrix or using solvent-based standards with the internal standards, to quantify the pesticide residues in the sample.
Mandatory Visualizations
Experimental Workflow for Isotope Dilution Analysis
Caption: A generalized experimental workflow for isotope dilution analysis.
Factors Affecting the Accuracy of Isotope Dilution Mass Spectrometry
Caption: Key factors influencing the accuracy of isotope dilution mass spectrometry.
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplex Therapeutic Drug Monitoring by Isotope-dilution HPLC-MS/MS of Antibiotics in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Method Validation with Internal Standards: A Regulatory and Performance Comparison
For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are cornerstones of successful research and regulatory submissions. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a critical practice to ensure accuracy and precision.[1] This guide provides a comprehensive comparison of different internal standard strategies, aligning with the harmonized regulatory guidelines from the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The landscape of bioanalytical method validation has been significantly streamlined with the adoption of the ICH M10 guideline, which has been endorsed by both the FDA and EMA.[2] This harmonization provides a unified framework for the global pharmaceutical industry, ensuring consistency in the validation of bioanalytical methods.[2] A central tenet of these guidelines is the appropriate use of internal standards to compensate for variability during sample preparation and analysis.[2]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies and the scientific community widely regard stable isotope-labeled (SIL) internal standards as the preferred choice for quantitative bioanalysis.[2] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[3] This co-elution and similar ionization efficiency effectively normalize for variability during extraction, chromatography, and detection, leading to highly accurate and precise results.[1][3]
Comparison of Internal Standard Performance
The choice of internal standard significantly impacts the performance of an analytical method. The following tables summarize a comparison of key validation parameters when using a deuterated internal standard (a type of SIL-IS), a structural analog, and no internal standard.
Table 1: Comparison of Accuracy and Precision
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard |
| Accuracy (% Recovery) | 95.2 - 104.5 | Generally 90 - 110 | Highly variable, often outside acceptable limits |
| Precision (% RSD) - Repeatability | < 1.0 | < 5.0 | > 15.0 |
| Precision (% RSD) - Intermediate | < 1.5 | < 10.0 | > 20.0 |
Data synthesized from multiple sources indicating typical performance.
Table 2: Comparison of Linearity and Matrix Effect
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Often < 0.99 |
| Matrix Effect (% CV) | < 5 | < 15 | Can be significant and unpredictable |
Data synthesized from multiple sources indicating typical performance.
Experimental Protocols for Key Validation Parameters
Detailed methodologies are crucial for the reproducibility and regulatory compliance of analytical method validation.
Selectivity and Specificity
Objective: To ensure the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.[1]
-
Process each blank lot with and without the internal standard.[1]
-
Process a Lower Limit of Quantification (LLOQ) sample.[1]
-
Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.[1]
Acceptance Criteria:
-
The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.[2]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.[1]
-
Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on at least two different days.[1]
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ.[1]
-
Precision (CV%): The coefficient of variation should not exceed 15% for low, mid, and high QCs, and not exceed 20% for the LLOQ.[1]
Matrix Effect
Objective: To assess the suppressive or enhancing effect of the matrix on the ionization of the analyte and internal standard.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.[1]
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase.[4]
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.[4]
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.[4]
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A.
-
Calculate the process efficiency by comparing the peak areas of Set C to Set B.
Acceptance Criteria:
-
The coefficient of variation of the matrix factor across the different lots of matrix should be ≤ 15%.
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is essential for planning and executing a successful method validation.
Caption: A workflow for analytical method validation with an internal standard.
Logical Relationships in Method Validation
The various parameters of method validation are interconnected, and the decision to proceed with sample analysis depends on the successful validation of each component.
Caption: Decision-making flow in analytical method validation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
